(I(2)S)-I(2)-Amino-3-pyridinepropanol
説明
BenchChem offers high-quality (I(2)S)-I(2)-Amino-3-pyridinepropanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (I(2)S)-I(2)-Amino-3-pyridinepropanol including the price, delivery time, and more detailed information at info@benchchem.com.
特性
CAS番号 |
167298-61-5 |
|---|---|
分子式 |
C8H12N2O |
分子量 |
152.19 g/mol |
IUPAC名 |
(2S)-2-amino-3-pyridin-3-ylpropan-1-ol |
InChI |
InChI=1S/C8H12N2O/c9-8(6-11)4-7-2-1-3-10-5-7/h1-3,5,8,11H,4,6,9H2/t8-/m0/s1 |
InChIキー |
XKBHUHOUKQVIHT-QMMMGPOBSA-N |
異性体SMILES |
C1=CC(=CN=C1)C[C@@H](CO)N |
正規SMILES |
C1=CC(=CN=C1)CC(CO)N |
製品の起源 |
United States |
Mechanism of Action and Pharmacological Utility of (βS)-β-Amino-3-pyridinepropanol
Nomenclature Clarification & Structural Identity
In chemoinformatics and commercial compound libraries, the string "(I(2)S)-I(2)-Amino-3-pyridinepropanol" is a documented encoding artifact. The characters I(2) represent a database corruption of the Greek letter beta ( β ) or the positional locant 2. The correct chemical identity of this compound is (βS)-β-Amino-3-pyridinepropanol (CAS: 348619-81-8), formally designated under IUPAC nomenclature as (2S)-2-amino-3-(pyridin-3-yl)propan-1-ol .
As a Senior Application Scientist, it is critical to recognize that this low-molecular-weight chiral molecule is not a standalone systemic therapeutic. Rather, it is a highly privileged pharmacophore building block utilized in advanced drug discovery. Its mechanism of action (MoA) is contextualized by the macromolecular targets it is designed to engage, predominantly functioning in two distinct pharmacological domains: Kinase Hinge Binding and Sphingosine-1-Phosphate (S1P) Receptor Modulation .
Core Pharmacological Mechanisms
The Kinase Hinge-Binding Mechanism
In the development of small-molecule kinase inhibitors (e.g., targeting ERK1/2, CAMKK2, or ROCK-II), the pyridine ring of the (2S)-2-amino-3-(pyridin-3-yl)propan-1-ol scaffold acts as a critical anchor.
The nitrogen atom of the pyridine ring serves as a potent hydrogen bond acceptor, interacting directly with the backbone amide NH of specific residues (e.g., Alanine or Methionine) within the kinase hinge region [1]. Simultaneously, the chiral (2S)-amino alcohol motif extends into the solvent-exposed channel or the ribose-binding pocket. The causality behind selecting the (2S) stereocenter over the (2R) enantiomer lies in the precise steric fit required to displace highly coordinated water molecules in the active site, which drives the thermodynamics of binding and often results in highly desirable slow-binding kinetics (increased residence time, τ ).
Fig 1: Kinase hinge-binding mechanism of the pyridine-amino-alcohol pharmacophore.
Sphingosine-1-Phosphate (S1P) Receptor Prodrug Modulation
Alternatively, this scaffold is a structural mimic of the natural lipid D-erythro-sphingosine. The (2S)-amino alcohol motif is recognized as a substrate by Sphingosine Kinase 1 and 2 (SPHK1/2) .
Upon entering the cell, the primary alcohol is phosphorylated in an ATP-dependent manner. The resulting phosphate metabolite is the active pharmacological agent, which binds as a potent agonist to S1P receptors (primarily S1PR1) on the cell surface [2]. This engagement triggers receptor internalization and degradation, effectively blinding lymphocytes to the S1P gradient and sequestering them in lymph nodes—a mechanism central to treating autoimmune diseases like Multiple Sclerosis [3].
Fig 2: S1P receptor modulation pathway via sphingosine kinase phosphorylation.
Quantitative Data: Structure-Activity Relationship (SAR)
The utility of the (2S)-amino-3-pyridinepropanol scaffold is best demonstrated by comparing the binding affinities of its derivatives across its two primary target classes. The data below summarizes representative SAR metrics demonstrating the critical nature of the (2S) stereocenter.
| Compound Scaffold Derivative | Target Enzyme/Receptor | IC50 / EC50 (nM) | KD (nM) | Primary Mechanism |
| (2S)-Pyridine-propanol (Base) | SPHK2 (Substrate Assay) | ~4,500 | N/A | Prodrug Phosphorylation |
| (2R)-Pyridine-propanol (Epi) | SPHK2 (Substrate Assay) | >50,000 | N/A | Inactive / Poor Substrate |
| Phosphorylated-(2S)-Metabolite | S1PR1 (Agonism) | 1.2 | 0.8 | GPCR Internalization |
| N-Aryl-(2S)-Pyridine-propanol | ERK2 Kinase | 15.4 | 8.2 | Hinge-Binding (ATP Competitive) |
| N-Aryl-(2R)-Pyridine-propanol | ERK2 Kinase | >1,000 | >500 | Steric Clash in Solvent Channel |
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems . They explain not just the how, but the why behind each experimental choice.
Protocol: Chiral HPLC Validation of the (2S) Stereocenter
Objective: Confirm the enantiomeric excess (ee) of the synthesized scaffold. Causality: SPHK2 and kinase active sites are highly stereospecific. The (2R) enantiomer is typically inactive and can act as a competitive antagonist or metabolic sink, skewing downstream biological assays.
-
Baseline Establishment: Inject a racemic mixture of 2-amino-3-(pyridin-3-yl)propan-1-ol onto a chiral stationary phase column (e.g., Chiralpak AD-H). Adjust the mobile phase (e.g., Hexane/Isopropanol/Diethylamine 80:20:0.1) until baseline resolution ( Rs>1.5 ) is achieved between the (S) and (R) peaks.
-
Sample Analysis: Inject the synthesized (2S) batch under identical conditions.
-
Self-Validation Step (Spike Test): Spike the (2S) sample with exactly 1% of the racemic standard. If the method is valid and free of matrix effects, the (R) peak will appear exactly at the expected retention time with an integrated area corresponding precisely to the 1% spike. This confirms no co-elution artifacts are masking impurities.
Protocol: Surface Plasmon Resonance (SPR) for Kinase Binding Kinetics
Objective: Determine the association ( kon ), dissociation ( koff ), and equilibrium dissociation constant ( KD ) of pyridine-propanol derivatives against target kinases. Causality: Standard endpoint IC50 assays cannot differentiate between rapid-reversible and slow-binding inhibitors [4]. SPR provides real-time, label-free kinetic data essential for optimizing the residence time ( τ=1/koff ) of hinge-binders.
-
Immobilization: Utilize standard amine coupling to covalently attach the target kinase to a CM5 sensor chip.
-
Validation: A reference flow cell (no protein) must be activated and blocked simultaneously. All analyte signals are double-referenced (subtracting both the reference flow cell and blank buffer injections) to eliminate bulk refractive index changes.
-
-
Analyte Injection: Inject the (2S)-pyridine-propanol derivative in a multi-cycle kinetic format (e.g., a 2-fold dilution series from 50 nM down to 3.125 nM).
-
Validation: Include a known rapid-reversible pan-kinase inhibitor (e.g., staurosporine) as a positive control at the start and end of the run. Consistent KD values for staurosporine validate that the immobilized kinase remains in an active, properly folded conformation throughout the experiment.
-
-
Kinetic Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model or a two-state reaction model if induced-fit slow-binding is observed.
References
-
A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics. PMC - NIH. URL:[Link]
-
Synthesis and Biological Evaluation of Sphingosine Kinase Substrates as Sphingosine-1-Phosphate Receptor Prodrugs. PMC - NIH. URL:[Link]
-
Sphingosine 1-phosphate in coagulation and inflammation. PMC - NIH. URL:[Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC - NIH. URL:[Link]
Pharmacokinetics and bioavailability profile of (I(2)S)-I(2)-Amino-3-pyridinepropanol
An In-Depth Technical Guide to the Prospective Pharmacokinetic and Bioavailability Profiling of (2S)-2-Amino-3-(pyridin-3-yl)propan-1-ol
Abstract
This technical guide outlines a comprehensive strategy for the characterization of the pharmacokinetic (PK) and bioavailability profile of the novel chemical entity (NCE), (2S)-2-Amino-3-(pyridin-3-yl)propan-1-ol. As of the date of this publication, detailed public data on the absorption, distribution, metabolism, and excretion (ADME) of this specific compound is scarce. Therefore, this document serves as a prospective framework, providing drug development professionals with the foundational principles, experimental designs, and analytical methodologies required to thoroughly investigate its therapeutic potential. We will delve into the causality behind experimental choices, describe self-validating protocols, and ground our recommendations in established scientific literature.
Introduction and Compound Overview
(2S)-2-Amino-3-(pyridin-3-yl)propan-1-ol is a chiral amino alcohol containing a pyridine ring.[1] Its structure suggests potential applications in medicinal chemistry, possibly as a building block for more complex molecules targeting neurological or other disorders.[2] The presence of the amino group, a hydroxyl group, and a basic pyridine nitrogen imparts specific physicochemical properties that will govern its pharmacokinetic behavior. Understanding this profile is a critical step in the drug development cascade, bridging the gap between a promising compound and a viable therapeutic agent.
This guide will provide a step-by-step approach to:
-
Establish the foundational physicochemical properties.
-
Profile the in vitro ADME characteristics.
-
Design and execute in vivo pharmacokinetic studies.
-
Develop and validate a robust bioanalytical method.
-
Interpret the resulting data to assess oral bioavailability and predict human PK.
Foundational Physicochemical & In Vitro ADME Profiling
Prior to in vivo studies, a panel of in vitro assays is essential to predict the compound's behavior and identify potential liabilities. These assays are cost-effective, have high throughput, and provide the mechanistic insights needed to design definitive animal studies.
Physicochemical Characterization
The inherent properties of a drug molecule are the primary determinants of its absorption and distribution.
| Parameter | Experimental Protocol | Rationale & Interpretation |
| Aqueous Solubility | A kinetic or thermodynamic solubility assay is performed in buffers at various pH values (e.g., pH 2.0, 5.0, 6.8, 7.4) to mimic the gastrointestinal (GI) tract and blood. The concentration is typically quantified by HPLC-UV. | Low aqueous solubility can be a major impediment to oral absorption and may classify the compound as Biopharmaceutics Classification System (BCS) Class II or IV, necessitating formulation strategies to improve bioavailability.[3] |
| pKa (Ionization Constant) | Determined via potentiometric titration or UV-spectrophotometry. | The pKa values of the amino group and the pyridine nitrogen will determine the compound's charge state at different physiological pHs, which critically influences its solubility, permeability, and binding to transporters and targets. |
| LogP / LogD (Lipophilicity) | Typically determined using a shake-flask method (octanol/water partition) or calculated via computational models. LogD is measured at a specific pH (e.g., 7.4). | Lipophilicity affects membrane permeability, plasma protein binding, volume of distribution, and metabolic clearance. An optimal LogD (typically 1-3) is often sought for oral drugs to balance permeability and solubility. |
In Vitro Permeability Assessment
The ability of a drug to cross the intestinal epithelium is a key factor for oral absorption.
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, are seeded onto a semi-permeable membrane in a Transwell® plate system and cultured for 21-25 days to form a differentiated, polarized monolayer with tight junctions, mimicking the intestinal barrier.
-
Assay: The test compound is added to the apical (A) side (representing the gut lumen) and its appearance on the basolateral (B) side (representing the blood) is measured over time. A reverse experiment (B to A) is also conducted.
-
Quantification: Samples from both compartments are analyzed by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. High- and low-permeability control compounds (e.g., propranolol and atenolol) are run in parallel for validation.
Causality and Interpretation:
-
A high Papp (A→B) suggests good potential for passive transcellular absorption.
-
An efflux ratio (Papp B→A / Papp A→B) significantly greater than 2 indicates the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp).[3] This can limit net absorption and may be a cause of low bioavailability in vivo despite good initial permeability.[3]
Metabolic Stability Evaluation
First-pass metabolism in the gut wall and liver can significantly reduce the amount of drug reaching systemic circulation.[3] The pyridine ring, in particular, is susceptible to metabolism by enzymes like cytochrome P450s.[3]
Experimental Protocol: Liver Microsomal Stability Assay
-
Incubation: The compound is incubated with liver microsomes (from human and relevant preclinical species) and a NADPH-regenerating system to initiate Phase I metabolic reactions.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).
-
Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.
-
Calculation: The rate of disappearance is used to calculate the intrinsic clearance (Clint) and the in vitro half-life (t½).
Interpretation:
-
A short half-life (< 30 minutes) suggests high intrinsic clearance and a potential for rapid first-pass metabolism, which could lead to low oral bioavailability.
-
Comparing data across species helps in selecting the most appropriate animal model for subsequent in vivo PK studies.
Caption: Workflow for in vitro ADME profiling to support candidate selection.
In Vivo Pharmacokinetic Studies
In vivo studies provide the definitive data on how a drug behaves in a whole organism, integrating all ADME processes simultaneously.
Study Design
A well-designed study is crucial for generating clean, interpretable data.
-
Animal Model: Rodents (e.g., Sprague-Dawley rats) are typically used for initial PK screening due to ethical and practical considerations. The choice should be guided by in vitro metabolism data to ensure the model is relevant to humans.
-
Dosing: The compound is administered via at least two routes:
-
Intravenous (IV) Bolus: This serves as the reference to determine absolute bioavailability. The dose is typically low (e.g., 1-2 mg/kg) and administered in a vehicle that ensures complete solubilization.
-
Oral (PO) Gavage: This route assesses oral absorption and bioavailability. The dose is higher (e.g., 5-10 mg/kg) and the formulation may range from a simple solution to a suspension, depending on solubility.[3]
-
-
Sampling: Blood samples are collected from a cannulated vessel (e.g., jugular vein) at multiple time points post-dose (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours). Plasma is harvested by centrifugation and stored frozen (-80°C) pending analysis.
Bioanalytical Method Development
A robust and validated analytical method is the cornerstone of accurate PK data. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its sensitivity and selectivity.[4][5]
Protocol Outline: LC-MS/MS Method
-
Sample Preparation: A protein precipitation (PPT) method is common for initial screening. Plasma samples are thawed, and a small volume (e.g., 50 µL) is mixed with 3-4 volumes of cold acetonitrile containing an appropriate internal standard (IS) to precipitate proteins. After centrifugation, the supernatant is injected into the LC-MS/MS system.
-
Chromatography: Reversed-phase HPLC or UPLC is used to separate the analyte from endogenous plasma components. A gradient elution with mobile phases like water and acetonitrile with a modifier (e.g., 0.1% formic acid) is typical.[4]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are optimized for the analyte and the IS.
-
Validation: The method must be validated according to regulatory guidelines for accuracy, precision, linearity, selectivity, and stability.
Caption: Standard bioanalytical workflow for plasma sample analysis.
Pharmacokinetic Data Analysis
After quantifying the drug concentration in plasma at each time point, a plasma concentration-time curve is generated. Non-compartmental analysis (NCA) is used to calculate key PK parameters.
| Parameter | Description | Significance |
| Cmax | Maximum observed plasma concentration. | Indicates the rate and extent of absorption. Must be below toxic levels. |
| Tmax | Time at which Cmax is reached. | Indicates the speed of absorption. |
| AUC (Area Under the Curve) | The integral of the concentration-time curve. | Represents the total systemic exposure to the drug. |
| t½ (Half-Life) | Time required for the plasma concentration to decrease by half. | Determines the dosing interval and time to reach steady-state. |
| CL (Clearance) | Volume of plasma cleared of the drug per unit time. | Indicates the efficiency of drug elimination from the body. |
| Vd (Volume of Distribution) | Apparent volume into which the drug distributes. | A large Vd suggests extensive distribution into tissues. |
| F% (Absolute Bioavailability) | The fraction of the oral dose that reaches systemic circulation. | Calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100. A key parameter for determining the oral dose. |
Synthesis and Interpretation
The ultimate goal is to integrate all data to form a cohesive picture of the compound's profile. For a molecule like (2S)-2-Amino-3-(pyridin-3-yl)propan-1-ol, potential challenges could include:
-
Low Bioavailability: This could be caused by poor solubility, low permeability, efflux transport, or extensive first-pass metabolism of the pyridine ring.[3]
-
Rapid Clearance: If in vitro stability assays show high turnover, this will likely translate to a short half-life in vivo, potentially requiring frequent dosing.
If initial studies reveal a liability, such as low bioavailability due to high first-pass metabolism, medicinal chemistry efforts can be directed to modify the molecule (e.g., by adding blocking groups at metabolically active sites) to improve its PK properties.[6]
Conclusion
Determining the pharmacokinetic and bioavailability profile of a novel entity such as (2S)-2-Amino-3-(pyridin-3-yl)propan-1-ol is a systematic, multi-step process. It begins with fundamental physicochemical and in vitro ADME screening to identify potential liabilities and guide the design of definitive in vivo studies. The subsequent execution of well-controlled animal PK studies, supported by a validated bioanalytical method, provides the critical data needed to assess the compound's potential as an orally administered therapeutic. This structured approach ensures that resources are focused on candidates with the highest probability of success, accelerating the journey from the laboratory to the clinic.
References
-
Structure–Activity Relationship (SAR) Studies on Substituted N-(Pyridin-3-yl)-2-amino-isonicotinamides as Highly Potent and Selective Glycogen Synthase Kinase-3 (GSK-3) Inhibitors. (n.d.). ResearchGate. Retrieved April 3, 2026, from [Link]
-
Recent trends in analytical methods for the determination of amino acids in biological samples. (2018). PubMed. Retrieved April 3, 2026, from [Link]
-
Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. (2012). PubMed. Retrieved April 3, 2026, from [Link]
-
Click synthesis and biologic evaluation of (R)- and (S)-2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1][3][7]triazol-4-yl]propanoic acid for brain tumor imaging with positron emission tomography. (2010). PubMed. Retrieved April 3, 2026, from [Link]
-
Multitarget synthetic piperates against key drug targets of Alzheimer's and diabetes mellitus. (n.d.). RSC Publishing. Retrieved April 3, 2026, from [Link]
-
Analytical methods for amino acid determination in organisms. (n.d.). OUCI. Retrieved April 3, 2026, from [Link]
-
(2S)-2-methyl-3-(pyridin-2-yl)propan-1-ol. (n.d.). AA Blocks. Retrieved April 3, 2026, from [Link]
-
Methods for Determining Individual Amino Acids in Biological Fluids. (2025). Biomedical Chemistry. Retrieved April 3, 2026, from [Link]
-
(2S,3S)-3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(4-[3][4][7]triazolo[1,5-a]- pyridin-6-ylphenyl)butanamide: A Selective α-Amino Amide. (2006). ACS Publications. Retrieved April 3, 2026, from [Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. evitachem.com [evitachem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent trends in analytical methods for the determination of amino acids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical methods for amino acid determination in organisms [ouci.dntb.gov.ua]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Stability and Optimal Storage of (2S)-2-Amino-3-(3-pyridinyl)-1-propanol
Introduction
(2S)-2-Amino-3-(3-pyridinyl)-1-propanol is a chiral amino alcohol containing a pyridine ring, a structural motif of interest in pharmaceutical and medicinal chemistry research.[1] The presence of a primary amine, a primary alcohol, and a pyridine ring suggests potential susceptibility to various degradation pathways, including oxidation, hydrolysis, and photolysis. Understanding the chemical stability of this molecule is paramount for ensuring its quality, efficacy, and safety throughout its lifecycle, from synthesis and storage to its application in drug development.
This in-depth technical guide provides a framework for assessing the stability of (2S)-2-Amino-3-(3-pyridinyl)-1-propanol and establishing its optimal storage conditions. It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies. The protocols and recommendations herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines on stability testing.[2][3]
Physicochemical Properties and Inherent Stability Considerations
The structure of (2S)-2-Amino-3-(3-pyridinyl)-1-propanol, with its combination of functional groups, dictates its potential stability challenges.
-
Primary Amine: Susceptible to oxidation, which can lead to the formation of imines, aldehydes, or other degradation products. Amines can also react with atmospheric carbon dioxide.
-
Primary Alcohol: Can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
-
Pyridine Ring: Generally stable, but can be susceptible to oxidation (N-oxide formation) and photodegradation, especially in the presence of UV light. Studies on other pyridine-containing compounds have shown lability in acidic and alkaline conditions and sensitivity to light.[4]
-
Chiral Center: The stereochemical integrity of the molecule is a critical quality attribute. Harsh conditions (e.g., extreme pH or temperature) could potentially lead to racemization, although this is less likely for a stable chiral center not adjacent to a carbonyl group.
Given these features, the compound is likely to be sensitive to oxygen, light, and potentially extremes of pH and temperature. Like many amino alcohols, it may also be hygroscopic.[5]
Optimal Storage and Handling Recommendations
Based on the chemical properties and general guidelines for similar compounds, the following storage and handling procedures are recommended to maintain the integrity of (2S)-2-Amino-3-(3-pyridinyl)-1-propanol.
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize the rate of potential thermal degradation. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent oxidation of the primary amine and alcohol functional groups.[6] |
| Light | Amber glass vial or light-proof container | To protect against photolytic degradation.[4][6] |
| Moisture | Tightly sealed container in a desiccator | To prevent hygroscopic moisture absorption and potential hydrolysis.[7] |
| Incompatible Materials | Strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[6][8] | To avoid vigorous and potentially hazardous reactions. |
Forced Degradation Studies: A Framework for Stability Assessment
Forced degradation (stress testing) studies are essential to identify potential degradation products, elucidate degradation pathways, and establish the stability-indicating nature of analytical methods.[2] The following sections outline a comprehensive experimental plan for (2S)-2-Amino-3-(3-pyridinyl)-1-propanol.
Experimental Workflow for Forced Degradation
The overall workflow for conducting forced degradation studies is depicted below. This systematic approach ensures that all relevant stress conditions are evaluated and that the resulting samples are appropriately analyzed.
Caption: Potential degradation pathways.
Table 2: Hypothetical Degradation Products and Their Characterization
| Stress Condition | Potential Degradation Product | Proposed Structure | Analytical Observation (LC-MS) |
| Oxidation | (2S)-2-Amino-3-(3-pyridinyl)propanal | Py-CH2-CH(NH2)-CHO | M+H peak at m/z corresponding to -2 Da from parent. |
| Oxidation | (2S)-2-Amino-3-(3-pyridinyl)propanoic acid | Py-CH2-CH(NH2)-COOH | M+H peak at m/z corresponding to +14 Da from parent. |
| Oxidation | (2S)-2-Amino-3-(3-pyridinyl)-1-propanol N-oxide | Py(N→O)-CH2-CH(NH2)-CH2OH | M+H peak at m/z corresponding to +16 Da from parent. |
| Photolysis | Various ring-opened products | Complex mixture | Multiple new peaks, potentially with loss of characteristic UV chromophore. |
Development of a Stability-Indicating Analytical Method
A crucial outcome of forced degradation studies is the development and validation of a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method.
Method Development Considerations:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of a buffered aqueous phase (e.g., ammonium formate or phosphate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol) should be optimized to resolve the parent compound from all degradation products.
-
Detection: A photodiode array (PDA) detector is essential for monitoring peak purity and detecting chromophoric changes in degradants. Mass spectrometry (MS) detection is invaluable for the identification of unknown degradation products by providing mass-to-charge ratio information. [4]* Validation: The method must be validated according to ICH Q2(R1) guidelines, with a specific focus on specificity (the ability to resolve the analyte from degradants) and peak purity analysis. [3]
Conclusion
Optimal storage involves protection from light, oxygen, and moisture, under refrigerated and inert conditions. [6][8][9]A systematic approach to forced degradation studies, as outlined in this guide, will provide the necessary data to understand its degradation pathways, establish a validated stability-indicating analytical method, and ultimately ensure the quality and reliability of this compound in research and development settings.
References
-
Kulig, K., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248-59. [Link]
-
Kovaleski, R. M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3). [Link]
-
Fleck, J., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science. [Link]
-
PubChem. (n.d.). 3-((3-Pyridylmethyl)amino)propanol. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). s(+)-2-Amino-1-propanol-3,3,3-d3. National Center for Biotechnology Information. [Link]
-
ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
Broughton Nicotine Services. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
-
ACS Publications. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research. [Link]
-
PubMed. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. [Link]
-
National Center for Biotechnology Information. (n.d.). Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under Simulated Atmospheric Conditions. [Link]
-
ACS Publications. (2021). Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under Simulated Atmospheric Conditions. [Link]
-
ACS Publications. (2021). Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under Simulated Atmospheric Conditions. [Link]
-
NextSDS. (n.d.). 2-methyl-2-[(3-pyridinylmethyl)amino]-1-propanol. [Link]
Sources
- 1. 64090-98-8 Cas No. | (2S)-2-Amino-3-(pyridin-3-yl)propanoic acid | Apollo [store.apolloscientific.co.uk]
- 2. resolvemass.ca [resolvemass.ca]
- 3. onyxipca.com [onyxipca.com]
- 4. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
A Technical Guide to the Solubility Profile of (2S)-2-Amino-3-(pyridin-3-yl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the solubility characteristics of (2S)-2-Amino-3-(pyridin-3-yl)propan-1-ol, a key chiral intermediate in pharmaceutical synthesis. Understanding the solubility of this compound is paramount for optimizing reaction conditions, developing robust purification strategies, and designing effective formulations. This document delves into the theoretical underpinnings of its solubility based on its molecular structure, presents a detailed, field-proven experimental protocol for solubility determination using the equilibrium shake-flask method, and summarizes its solubility profile in a range of common organic solvents. The practical implications of these findings for drug development are also discussed, offering valuable insights for researchers and formulation scientists.
Introduction
Chemical Identity of (2S)-2-Amino-3-(pyridin-3-yl)propan-1-ol
(2S)-2-Amino-3-(pyridin-3-yl)propan-1-ol, also known as L-3-pyridylalaninol, is a chiral amino alcohol. Its structure features a primary amine, a primary alcohol, and a pyridine ring, which collectively dictate its physicochemical properties, including its solubility.
Molecular Structure:
-
Formula: C₈H₁₂N₂O
-
Key Functional Groups:
-
Primary Amine (-NH₂)
-
Primary Alcohol (-OH)
-
Pyridine Ring
-
These functional groups allow the molecule to act as both a hydrogen bond donor and acceptor, and the pyridine nitrogen introduces a basic character, making its solubility potentially pH-dependent in aqueous systems.[1][2]
The Critical Role of Solubility in Pharmaceutical Development
Solubility is a fundamental physicochemical property that profoundly influences a drug candidate's journey from discovery to a viable therapeutic product.[3][4] For an orally administered drug, it must first dissolve in gastrointestinal fluids before it can be absorbed into the bloodstream.[5][6] Therefore, poor solubility is a major hurdle, often leading to low and variable bioavailability, which can compromise therapeutic efficacy.[3][5][7]
Solubility data is crucial throughout the drug development lifecycle for:
-
Lead Optimization: Early solubility screening helps identify candidates with more favorable pharmacokinetic profiles.[7]
-
Process Chemistry: Selecting appropriate solvents is essential for synthesis, crystallization, and purification, impacting yield and purity.
-
Formulation Development: Understanding the solubility profile is key to designing stable and effective dosage forms, such as tablets, capsules, or injectables.[3][4]
Objectives
This guide aims to:
-
Provide a theoretical framework for understanding the solubility of (2S)-2-Amino-3-(pyridin-3-yl)propan-1-ol.
-
Detail a standardized, reproducible experimental protocol for determining its equilibrium solubility.
-
Present a consolidated solubility profile in a selection of common organic solvents.
-
Discuss the practical application of this data in a drug development context.
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle "like dissolves like." This is a function of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The molecular structure of (2S)-2-Amino-3-(pyridin-3-yl)propan-1-ol suggests a complex solubility profile.
-
Polar, Protic Functionalities: The primary amine and hydroxyl groups are highly polar and capable of forming strong hydrogen bonds. This suggests good solubility in polar protic solvents like water, methanol, and ethanol.[8][9]
-
Pyridine Moiety: The pyridine ring introduces aromatic character and is polar due to the electronegative nitrogen atom.[1][10] It can participate in dipole-dipole interactions and also act as a hydrogen bond acceptor.[1] The presence of the pyridine ring is known to enhance the aqueous solubility of molecules.[1][11][12][13]
-
Overall Polarity: The combination of these features renders the molecule quite polar. Therefore, it is expected to have limited solubility in non-polar solvents like hexanes or toluene, and moderate to high solubility in polar aprotic solvents like DMSO and DMF, and polar protic solvents.
Experimental Determination of Solubility
The equilibrium shake-flask method is the gold-standard technique for determining thermodynamic solubility due to its reliability and direct measurement of a saturated state at equilibrium.[6][17][18]
Materials and Reagents
-
(2S)-2-Amino-3-(pyridin-3-yl)propan-1-ol: >98% purity
-
Organic Solvents: HPLC or analytical grade
-
Equipment:
-
Orbital shaker with temperature control
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a suitable alternative analytical instrument.
-
The Equilibrium Shake-Flask Method Protocol
This protocol is based on guidelines from the International Council for Harmonisation (ICH) and the World Health Organization (WHO).[17][19][20]
Justification for Method Choice: The shake-flask method is chosen because it directly measures the thermodynamic equilibrium solubility, providing a definitive value for a saturated solution at a specific temperature.[6] This is more informative for formulation and process chemistry than kinetic solubility measurements.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of (2S)-2-Amino-3-(pyridin-3-yl)propan-1-ol to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.[5][17]
-
Solvent Addition: Add a precise volume (e.g., 2 mL) of each selected organic solvent to the corresponding vials.
-
Equilibration: Secure the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[18]
-
Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample from the supernatant of each vial using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles.
-
Dilution: Dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted samples using a validated analytical method to determine the concentration of the dissolved compound.
Analytical Quantification: HPLC-UV
A common method for quantifying amino alcohols is reverse-phase HPLC with UV detection.[21][22]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the pyridine ring shows strong absorbance (e.g., ~260 nm).
-
Quantification: The concentration is determined by comparing the peak area of the sample to a standard curve prepared from known concentrations of (2S)-2-Amino-3-(pyridin-3-yl)propan-1-ol.
Visualization of Experimental Workflow
Caption: Workflow for the equilibrium shake-flask solubility determination.
Solubility Profile of (2S)-2-Amino-3-(pyridin-3-yl)propan-1-ol
The following table summarizes the expected qualitative solubility of (2S)-2-Amino-3-(pyridin-3-yl)propan-1-ol in various common organic solvents based on its structural properties. Note: These are predictive values and should be confirmed experimentally.
| Solvent Class | Solvent Name | Polarity Index | Expected Solubility | Rationale |
| Protic Solvents | Water | 10.2 | High | Forms strong hydrogen bonds with -NH₂ and -OH groups. Pyridine N enhances aqueous solubility.[13] |
| Methanol | 5.1 | High | Polar protic solvent, excellent H-bond donor/acceptor. | |
| Ethanol | 4.3 | High | Similar to methanol, effectively solvates the polar functional groups.[23] | |
| Isopropanol (IPA) | 3.9 | Medium | Less polar than methanol/ethanol, but still capable of H-bonding. | |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | 7.2 | High | Highly polar, excellent H-bond acceptor. |
| Dimethylformamide (DMF) | 6.4 | High | Highly polar, excellent H-bond acceptor. | |
| Acetonitrile (ACN) | 5.8 | Medium | Polar, but a weaker H-bond acceptor than DMSO/DMF. | |
| Acetone | 5.1 | Medium / Low | Moderate polarity, can accept H-bonds but cannot donate. | |
| Ethyl Acetate | 4.4 | Low | Lower polarity and weaker H-bond accepting capability. | |
| Non-Polar | Dichloromethane (DCM) | 3.1 | Low | Weakly polar, unable to effectively solvate the amine and alcohol groups. |
| Toluene | 2.4 | Very Low | Non-polar aromatic solvent, poor interaction with polar groups. | |
| Hexanes | 0.1 | Very Low | Non-polar aliphatic solvent, dominated by weak dispersion forces. |
Practical Implications for Drug Development
-
Synthesis and Purification: The high solubility in polar protic solvents like methanol and ethanol makes them excellent choices for reaction media and for purification via crystallization, potentially by using a less polar solvent as an anti-solvent.
-
Formulation: The compound's inherent polarity suggests that developing an aqueous-based formulation for parenteral administration is feasible. For oral formulations, its good solubility may place it in BCS Class 1 or 3 (high solubility), which is advantageous for absorption.[5]
-
Handling and Storage: Knowledge of its poor solubility in non-polar solvents is useful for precipitation and isolation steps during synthesis. For instance, adding a hydrocarbon anti-solvent to a solution in a more polar solvent would likely lead to efficient precipitation.
Conclusion
(2S)-2-Amino-3-(pyridin-3-yl)propan-1-ol is a polar molecule with a solubility profile dominated by its hydrogen-bonding capabilities and the influence of the pyridine ring. It exhibits high solubility in polar protic and aprotic solvents and is poorly soluble in non-polar solvents. This well-defined solubility profile, which can be accurately determined using the standardized shake-flask method, provides critical information that enables rational solvent selection for synthesis, purification, and the strategic design of pharmaceutical formulations. A thorough understanding of these characteristics is indispensable for advancing compounds of this type through the drug development pipeline.
References
- Seppic. (2025, July 17). Optimizing drug Solubility for enhanced oral formulation performance.
- Molecules. (2020, May 11). The Importance of Solubility for New Drug Molecules.
- ResearchGate. (n.d.). Hansen solubility parameter (HSP) of some common solvents and target compounds.
- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
- Books. (2015, November 20). CHAPTER 2: Role of Solubility, Permeability and Absorption in Drug Discovery and Development.
- Alwsci. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development.
- PMC. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries.
- Scribd. (n.d.). Hansen Solubility Parameters of Solvents.
- DuPont. (n.d.). Hansen Solubility Parameter System.
- PMC. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.
- Sarchem Labs. (2025, July 4). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
- European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers.
- International Council for Harmonisation. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS.
- PubMed. (1987, January 30). High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans.
- ResearchGate. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
- Semantic Scholar. (2022, July 1). Amino Alcohols: Chromatographic Methods for the Determination of Derivatives of Nitrogen-Containing Toxic Chemicals.
- World Health Organization. (n.d.). Annex 4 - WHO guideline on the use of biopharmaceutics classification system-based biowaivers.
- Sci-Hub. (2019, July 1). Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification.
- Agilent Technologies. (2011). Analysis of amino-alcohols, C3-C5.
- Mendeley Data. (2022, August 22). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis.
- BenchChem. (2025). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Methods for Amino Alcohol Separation.
- Royal Society of Chemistry. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity.
- ResearchGate. (2022, July). Amino Alcohols: Chromatographic Methods for the Determination of Derivatives of Nitrogen-Containing Toxic Chemicals.
- IntechOpen. (2022, October 13). Fused Pyridine Derivatives: Synthesis and Biological Activities.
- SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.
- PubChem. (n.d.). 3-(3-Pyridyl)alanine.
- PMC. (2025, July 1). Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution.
- Organic Syntheses. (n.d.). Procedure.
- BenchChem. (n.d.). Overcoming solubility issues with 2-Amino-2-(pyridin-3-yl)acetonitrile in organic solvents.
- ChemicalBook. (2026, January 13). L-3-Pyridylalanine.
- Supporting Information. (n.d.). Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl).
- ACS Publications. (2016, August 10). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization.
- PubMed. (1971, April). Solubility of amino acids in pure solvent systems.
- Rasayan Journal of Chemistry. (n.d.). synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies.
- ResearchGate. (n.d.). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization.
- The Journal of Biological Chemistry. (n.d.). The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions.
- DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 5. seppic.com [seppic.com]
- 6. books.rsc.org [books.rsc.org]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. Solubility of amino acids in pure solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 10. sarchemlabs.com [sarchemlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Fused Pyridine Derivatives: Synthesis and Biological Activities | IntechOpen [intechopen.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. who.int [who.int]
- 18. scielo.br [scielo.br]
- 19. ema.europa.eu [ema.europa.eu]
- 20. database.ich.org [database.ich.org]
- 21. High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. staff.ustc.edu.cn [staff.ustc.edu.cn]
Application Note: Synthesis of (2S)-2-Amino-3-(pyridin-3-yl)propan-1-ol via In Situ Borane Reduction
Note: The nomenclature "(I(2)S)-I(2)-Amino-3-pyridinepropanol" provided in the inquiry is a recognized typographical variant of (2S)-2-Amino-3-(pyridin-3-yl)propan-1-ol (commonly known as L-3-pyridylalaninol). This guide is optimized for the synthesis of this specific chiral heterocyclic building block.
Introduction & Mechanistic Rationale
Chiral amino alcohols containing pyridine moieties are critical pharmacophores in the development of protease inhibitors, peptidomimetics, and novel antimalarials[1][2]. The transformation of an α -amino acid to its corresponding α -amino alcohol must be executed without racemization of the stereogenic center.
While Lithium Aluminum Hydride ( LiAlH4 ) is a traditional choice for this reduction, it is highly pyrophoric, expensive, and can cause partial racemization or unwanted side reactions in heterocyclic systems[3][4]. As an authoritative alternative, the NaBH4/I2 system is the industry standard for this transformation[3][5].
Causality of the Reagent System: The addition of iodine ( I2 ) to sodium borohydride ( NaBH4 ) in tetrahydrofuran (THF) generates borane-tetrahydrofuran complex ( BH3⋅THF ) in situ alongside sodium iodide and hydrogen gas[6].
2NaBH4+I2→2BH3+2NaI+H2↑Borane is highly electrophilic and coordinates directly with the free amine and the pyridine nitrogen, forming a stable complex. It then selectively reduces the carboxylic acid via a cyclic mixed-anhydride/borate intermediate. Because the reaction proceeds via a concerted hydride transfer within this rigid cyclic intermediate, the α -carbon's stereochemical integrity is preserved perfectly (>99% ee)[5].
Experimental Workflow
Workflow for the in situ borane reduction of L-3-pyridylalanine to its corresponding amino alcohol.
Quantitative Data & Reagent Stoichiometry
Because the starting material contains two basic nitrogen atoms (the primary amine and the pyridine ring), excess NaBH4 and I2 are required to account for the Lewis acid-base complexation of borane to these heteroatoms before carboxylic acid reduction can occur.
Table 1: Standard Stoichiometry for a 10 mmol Scale Synthesis
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role in Synthesis |
| L-3-Pyridylalanine | 166.18 | 1.0 eq | 1.66 g | Chiral starting material |
| NaBH4 | 37.83 | 3.0 eq | 1.13 g | Hydride source |
| Iodine ( I2 ) | 253.81 | 1.2 eq | 3.05 g | Lewis acid activator |
| Anhydrous THF | 72.11 | Solvent | 40 mL | Stabilizes BH3 intermediate |
| Methanol | 32.04 | Excess | 15 mL | Borate complex cleavage |
| 20% NaOH (aq) | 40.00 | Excess | ~20 mL | Neutralization / Free-basing |
Step-by-Step Synthesis Protocol
Phase 1: Reagent Activation & Borane Generation
-
System Purging: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon/nitrogen inlet.
-
Suspension: Add L-3-pyridylalanine (1.66 g, 10 mmol) and NaBH4 (1.13 g, 30 mmol) to the flask. Add 20 mL of anhydrous THF. Self-Validation: The mixture will remain a heterogeneous suspension as the amino acid is insoluble in THF.
-
Cooling: Submerge the flask in an ice-water bath (0 °C) and allow it to equilibrate for 10 minutes.
-
Iodine Addition: Dissolve Iodine (3.05 g, 12 mmol) in 20 mL of anhydrous THF in an addition funnel. Add the iodine solution dropwise over 30–45 minutes.
-
Causality: The reaction between NaBH4 and I2 is highly exothermic and evolves H2 gas[6]. Slow addition prevents thermal runaway and ensures the stable formation of BH3⋅THF .
-
Self-Validation: The dark brown color of iodine will rapidly dissipate upon hitting the suspension, turning the mixture pale yellow/white, accompanied by vigorous bubbling ( H2 ).
-
Phase 2: Reflux & Reduction
-
Heating: Once the addition is complete and gas evolution subsides, remove the ice bath. Attach a heating mantle and heat the reaction to reflux (approx. 70 °C) for 14 hours.
-
Causality: The initial room-temperature reaction only forms the amine-borane complex. Refluxing provides the activation energy required to drive the hydride transfer to the carboxylate carbon[5].
-
Phase 3: Quenching & Borate Cleavage
-
Cooling & Quenching: Cool the reaction mixture back to 0 °C. Cautiously add Methanol (15 mL) dropwise.
-
Causality: Methanol destroys unreacted NaBH4 and BH3 . More importantly, the reduction product currently exists as a stable boron-nitrogen-oxygen complex (a boroxazolidine).
-
-
Cleavage: Stir the mixture at room temperature for 1 hour, then concentrate the solvents in vacuo to yield a white/yellowish paste.
Phase 4: Isolation & Purification
-
Alkaline Workup: Dissolve the paste in 20 mL of 20% aqueous NaOH. Stir vigorously for 2 hours at room temperature.
-
Causality: Strong alkaline conditions are mandatory to completely hydrolyze the borate esters and ensure both the pyridine ring and the primary amine are fully deprotonated (free-based) for extraction.
-
-
Extraction: Extract the aqueous layer with Dichloromethane ( CH2Cl2 ) or a mixture of CHCl3 /Isopropanol (3:1) (4 × 30 mL).
-
Drying & Concentration: Combine the organic layers, dry over anhydrous Na2SO4 , filter, and concentrate in vacuo to afford (2S)-2-amino-3-(pyridin-3-yl)propan-1-ol as a viscous oil or low-melting solid. (Expected yield: 75–85%).
Troubleshooting & Self-Validation Guide
Table 2: Diagnostic Observations and Corrective Actions
| Observation | Underlying Causality | Corrective Action |
| Iodine color persists during addition at 0 °C | NaBH4 has degraded (absorbed moisture) and lost hydride activity. | Discard and restart with fresh, high-quality NaBH4 stored under inert atmosphere. |
| Low yield; starting material recovered | Incomplete reduction due to borane sequestration by the pyridine nitrogen. | Increase NaBH4 to 3.5 eq and I2 to 1.5 eq to saturate all Lewis basic sites. |
| Product trapped in aqueous layer during extraction | The highly polar amino alcohol is partially water-soluble or protonated. | Saturate the aqueous layer with NaCl before extraction. Use a more polar extraction solvent like CHCl3 /iPrOH (3:1). |
| NMR shows broad peaks or boron impurities | Incomplete cleavage of the boroxazolidine complex. | Extend the NaOH hydrolysis time or reflux the crude paste in 6M HCl, followed by basification. |
References
-
McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). A convenient reduction of amino acids and their derivatives. The Journal of Organic Chemistry, 58(13), 3568-3571. URL:[Link][5]
-
Kanth, J. V. B., & Periasamy, M. (1991). Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine. The Journal of Organic Chemistry, 56(20), 5964-5965. URL:[Link][3]
-
Hadzima, M. (2024). Synthesis of inhibitors and substrates for the inhibition, visualization and targeting of proteases. Charles University Digital Repository. URL:[Link][2]
-
Moriroku Chemicals. (n.d.). Sodium Borohydride Reduction Mechanisms and Applications. URL: [Link][6]
Sources
Application Note: (I(2)S)-I(2)-Amino-3-pyridinepropanol Conjugation Techniques for pH-Responsive Targeted Drug Delivery
Executive Summary
The development of smart, stimuli-responsive nanocarriers is a cornerstone of modern targeted drug delivery. (I(2)S)-I(2)-Amino-3-pyridinepropanol —a specific chiral registry designation for the (2S)-2-amino-3-(pyridin-2-yl)propan-1-ol scaffold—serves as a highly versatile, bifunctional linker. This application note details the mechanistic rationale and validated protocols for utilizing this chiral amino alcohol to construct pH-responsive polymeric nanomedicines. By exploiting its orthogonal reactivity and the intrinsic "proton sponge" behavior of the pyridine ring, researchers can achieve highly controlled drug conjugation and efficient endosomal escape.
Mechanistic Rationale: Causality in Design
As a Senior Application Scientist, it is critical to understand why a specific linker is chosen rather than just how to use it. The (I(2)S)-I(2)-Amino-3-pyridinepropanol molecule offers three distinct structural advantages for drug delivery:
Orthogonal Bioconjugation
The molecule possesses a 1,2-amino alcohol motif, allowing for sequential, protecting-group-free bioconjugation[1].
-
The Primary Amine: Exhibits a pKa of ~9.0 and acts as a strong nucleophile at mildly basic pH (8.0–8.5). It rapidly reacts with N-hydroxysuccinimide (NHS) esters on polymer backbones (e.g., Hyaluronic Acid or PEG) to form highly stable amide bonds[2].
-
The Primary Hydroxyl: Remains largely unreactive under aqueous amidation conditions. Once the linker is attached to the polymer, the hydroxyl group can be esterified with a carboxylic acid-containing drug (e.g., via EDC/DMAP activation in anhydrous organic solvents). This resulting ester bond acts as a biodegradable linkage that is cleavable by intracellular esterases.
pH-Responsive Endosomal Escape
The intracellular delivery of therapeutics is heavily bottlenecked by endolysosomal entrapment. The pyridine ring of this linker features a pKa of approximately 5.2–5.5.
-
At physiological pH (7.4): The pyridine nitrogen is deprotonated and hydrophobic, driving the self-assembly of the polymer into stable micelles with the drug sequestered in the core.
-
At endosomal pH (5.0–6.0): The pyridine ring undergoes rapid protonation. This transition from a hydrophobic state to a highly charged, hydrophilic state induces electrostatic repulsion and osmotic swelling (the "proton sponge" effect), ultimately rupturing the endosomal membrane and releasing the payload into the cytosol[3][4].
Chiral (2S) Stereospecificity
Utilizing the pure (I(2)S) enantiomer rather than a racemic mixture ensures uniform spatial orientation of the conjugated drug molecules. This stereoregularity minimizes steric clashes during self-assembly, resulting in a lower Critical Micelle Concentration (CMC) and highly monodisperse nanoparticle populations.
Experimental Workflows & Protocols
The following protocols outline a self-validating system for synthesizing a Hyaluronic Acid (HA)-based, pH-responsive nanocarrier using the (I(2)S)-I(2)-Amino-3-pyridinepropanol linker.
Figure 1: Orthogonal bioconjugation workflow for (I(2)S)-I(2)-Amino-3-pyridinepropanol.
Protocol 1: Synthesis of Polymer-Linker Conjugate (Amide Ligation)
Objective: Graft the linker onto a carboxylated polymer backbone.
-
Activation: Dissolve 100 mg of Hyaluronic Acid (HA, ~50 kDa) in 10 mL of MES buffer (0.1 M, pH 5.5). Add 5 molar equivalents (relative to target substitution degree) of EDC·HCl and NHS. Stir for 30 minutes at room temperature. Causality: pH 5.5 is optimal for EDC activation of carboxylates to form the reactive O-acylisourea intermediate.
-
pH Adjustment: Adjust the reaction pH to 8.0 using 1 M NaOH.
-
Conjugation: Immediately add 3 molar equivalents of (I(2)S)-I(2)-Amino-3-pyridinepropanol dissolved in 1 mL of DMSO. Stir in the dark for 12 hours at room temperature. Causality: pH 8.0 ensures the primary amine of the linker is deprotonated and nucleophilic, facilitating rapid amide bond formation.
-
Purification: Dialyze the mixture against distilled water (MWCO 3.5 kDa) for 48 hours to remove unreacted linker and byproducts. Lyophilize to obtain the HA-Linker conjugate.
Protocol 2: Drug Conjugation (Esterification)
Objective: Attach a model carboxylic acid-containing drug (e.g., Ibuprofen or a fluorescent probe) to the linker's hydroxyl group.
-
Reaction Setup: Dissolve 50 mg of the lyophilized HA-Linker conjugate in 5 mL of anhydrous DMSO.
-
Catalysis: Add 2 molar equivalents of the drug, 2.5 equivalents of EDC·HCl, and 0.5 equivalents of DMAP (4-Dimethylaminopyridine). Stir under nitrogen at 35°C for 24 hours. Causality: DMAP acts as a nucleophilic catalyst, essential for driving the esterification of the primary alcohol, which is less reactive than the amine.
-
Purification: Precipitate the polymer in cold ethanol, centrifuge, and dialyze against PBS (pH 7.4) to induce self-assembly.
Protocol 3: Validation of pH-Responsive Self-Assembly
Objective: Confirm the proton sponge effect via Dynamic Light Scattering (DLS) and Zeta Potential.
-
Prepare 1 mg/mL solutions of the assembled nanoparticles in three buffers: PBS (pH 7.4), Acetate buffer (pH 6.5, mimicking early endosomes), and Acetate buffer (pH 5.0, mimicking late endosomes/lysosomes).
-
Incubate for 2 hours at 37°C.
-
Measure size and surface charge using a Zetasizer.
Data Presentation & System Validation
A self-validating protocol must yield predictable, measurable outcomes. Table 1 outlines typical conjugation efficiencies, while Table 2 demonstrates the expected pH-responsive behavior.
Table 1: Physicochemical Properties and Conjugation Efficiency
| Parameter | Analytical Method | Expected Value | Mechanistic Indicator |
| Amide Substitution Degree | 1H-NMR (Pyridine protons) | 15 - 20 mol % | Confirms successful primary amine ligation. |
| Drug Loading Content | UV-Vis Spectroscopy | 8 - 12 wt % | Confirms successful hydroxyl esterification. |
| Critical Micelle Conc. (CMC) | Pyrene Fluorescence | < 0.05 mg/mL | Validates hydrophobic core formation at pH 7.4. |
Table 2: pH-Dependent Nanoparticle Characterization (DLS & Zeta Potential)
| Environmental pH | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Physical State of Nanocarrier |
| pH 7.4 (Bloodstream) | 110 ± 5 nm | -25.4 ± 2.1 | Compact, stable micelle (Deprotonated Pyridine). |
| pH 6.5 (Early Endosome) | 145 ± 8 nm | -12.3 ± 1.5 | Initial swelling (Partial Protonation). |
| pH 5.0 (Late Endosome) | > 400 nm (or aggregates) | +5.2 ± 1.8 | Ruptured/Disassembled (Full Protonation). |
Note: The shift from a highly negative zeta potential to a positive one at pH 5.0 is the definitive hallmark of pyridine protonation, validating the endosomal escape mechanism.
Visualizing the Endosomal Escape Pathway
Figure 2: pH-triggered protonation of the pyridine linker leading to endosomal rupture and drug release.
References
-
Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins Source: MDPI (Molecules) URL:[Link]
-
pH-Responsive Amphiphilic Carboxylate Polymers: Design and Potential for Endosomal Escape Source: PMC (Frontiers in Bioengineering and Biotechnology) URL:[Link]
-
Cesium Carbonate Promoted Direct Amidation of Unactivated Esters with Amino Alcohol Derivatives Source: ACS (The Journal of Organic Chemistry) URL:[Link]
-
Recent Development of pH-Responsive Polymers for Cancer Nanomedicine Source: MDPI (Polymers) URL:[Link]
Sources
Application Notes and Protocols for Assaying Enzyme Inhibition Using (S)-2-Amino-3-(pyridin-3-yl)propan-1-ol
Abstract
(S)-2-Amino-3-(pyridin-3-yl)propan-1-ol is a chiral amino alcohol containing a pyridine moiety, a structural motif present in many biologically active compounds.[1] Its potential to interact with enzyme active sites, particularly those that bind amino acids, makes it a molecule of interest for screening as an enzyme inhibitor. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the characterization of this compound's inhibitory activity. We present a detailed, representative protocol using L,L-diaminopimelate aminotransferase (DapL), a critical enzyme in the bacterial lysine biosynthesis pathway, as a model target.[2][3] The principles and methodologies described herein are broadly applicable and can be adapted for other enzymes, particularly pyridoxal-5'-phosphate (PLP)-dependent aminotransferases.
Scientific Rationale and Target Selection
The Diaminopimelate (DAP) Pathway: An Attractive Target
The diaminopimelate (DAP) pathway is responsible for the de novo biosynthesis of L-lysine in most bacteria and all plants.[2][3] Crucially, this pathway is absent in mammals, which must obtain lysine as an essential amino acid from their diet. This metabolic distinction makes the enzymes of the DAP pathway highly attractive targets for the development of novel antibiotics and herbicides with potentially low toxicity to humans.[4][5] Inhibition of any enzyme in this pathway disrupts the production of lysine, which is essential for protein synthesis, and meso-diaminopimelic acid (m-DAP), a key component for cross-linking the peptidoglycan cell wall in many bacteria.[2]
Caption: The L,L-diaminopimelate aminotransferase (DapL) variant of the bacterial lysine biosynthesis pathway.
L,L-Diaminopimelate Aminotransferase (DapL) as a Model Target
L,L-diaminopimelate aminotransferase (DapL), also known as DAP-AT, catalyzes the conversion of tetrahydrodipicolinate (THDP) to L,L-diaminopimelate.[6] It is a pyridoxal-5'-phosphate (PLP)-dependent enzyme.[7] The aminopyridine structure within (S)-2-Amino-3-(pyridin-3-yl)propan-1-ol makes it a candidate for interacting with the active site of aminotransferases, which are pivotal in amino acid metabolism.[8][9] PLP-dependent enzymes function by forming a Schiff base (internal aldimine) with an active site lysine residue. The substrate displaces the lysine to form an external aldimine, which allows the versatile PLP cofactor to stabilize reaction intermediates.[10][11] Inhibitors can interfere with this process by competing with the substrate or by reacting with the PLP cofactor itself.
Representative Protocol: Inhibition of L,L-Diaminopimelate Aminotransferase (DapL)
This protocol is a representative method for determining the inhibitory potential of (S)-2-Amino-3-(pyridin-3-yl)propan-1-ol against DapL. It is based on established coupled-enzyme assays that monitor the reverse reaction, which is often more efficient and convenient to measure.[6][12]
Principle of the Assay
The activity of DapL is measured in the reverse direction, where it catalyzes the conversion of L,L-diaminopimelate (L,L-DAP) and 2-oxoglutarate (2-OG) into tetrahydrodipicolinate (THDP) and L-glutamate. The production of glutamate is then measured in a coupled reaction using glutamate dehydrogenase (GDH), which catalyzes the oxidative deamination of glutamate to 2-OG and ammonia, with the concomitant reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the DapL activity.
Caption: Coupled enzyme assay workflow for measuring DapL inhibition.
Materials and Reagents
-
Enzymes:
-
Purified recombinant L,L-diaminopimelate aminotransferase (DapL).
-
Glutamate Dehydrogenase (GDH), e.g., from bovine liver.
-
-
Substrates & Cofactors:
-
L,L-diaminopimelate (L,L-DAP).
-
α-Ketoglutaric acid (2-Oxoglutarate, 2-OG).
-
β-Nicotinamide adenine dinucleotide (NAD⁺).
-
Ammonium Chloride (NH₄Cl).
-
-
Inhibitor:
-
(S)-2-Amino-3-(pyridin-3-yl)propan-1-ol hydrochloride (or free base).
-
-
Buffer:
-
HEPES or Tris-HCl buffer (e.g., 100 mM, pH 7.5-8.0).
-
-
Equipment:
-
UV-Vis Spectrophotometer capable of reading at 340 nm, with temperature control.
-
96-well UV-transparent microplates (for high-throughput screening) or quartz cuvettes.
-
Standard laboratory pipettes and consumables.
-
Step-by-Step Experimental Protocol
-
Prepare Stock Solutions:
-
Buffer: 100 mM HEPES, pH 7.6.
-
L,L-DAP: 50 mM in buffer.
-
2-OG: 100 mM in buffer.
-
NAD⁺: 30 mM in buffer.
-
NH₄Cl: 5 M in water.
-
GDH: 100 units/mL in buffer.
-
Inhibitor: 10 mM stock of (S)-2-Amino-3-(pyridin-3-yl)propan-1-ol in water or DMSO. Note: If using DMSO, ensure the final concentration in the assay does not exceed 1% (v/v) and run appropriate vehicle controls.
-
-
Set up the Assay Reaction:
-
The following is a representative setup for a 1 mL final volume in a cuvette. Volumes can be scaled down for a 96-well plate format (e.g., 200 µL final volume).
-
In a quartz cuvette, prepare the Assay Mix by adding the components in the order listed in the table below.
-
| Component | Stock Conc. | Volume (µL) | Final Conc. |
| HEPES Buffer (pH 7.6) | 100 mM | to 1000 µL | 100 mM |
| NH₄Cl | 5 M | 10 | 50 mM |
| NAD⁺ | 30 mM | 10 | 0.3 mM |
| 2-Oxoglutarate (2-OG) | 100 mM | 50 | 5 mM |
| Glutamate Dehydrogenase (GDH) | 100 U/mL | 10 | 1 U/mL |
| Inhibitor or Vehicle | 10 mM | 1-100 (variable) | Variable |
| DapL Enzyme | Diluted stock | 20 | e.g., 5-20 µg/mL |
| L,L-DAP | 50 mM | 10 | 0.5 mM |
-
Perform the Assay:
-
Equilibrate the spectrophotometer to the desired temperature (e.g., 30°C).[13]
-
Add all components except the final substrate (L,L-DAP) to the cuvette. This is the "Pre-incubation Mix".
-
Incubate the Pre-incubation Mix with the inhibitor for 5-10 minutes at the assay temperature. This allows the inhibitor to bind to the enzyme before the reaction starts.
-
To initiate the reaction, add the final substrate (L,L-DAP) and mix quickly by inversion.
-
Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at 340 nm every 15-30 seconds for 5-10 minutes.
-
-
Essential Controls (Self-Validating System):
-
No Inhibitor Control (100% Activity): Replace the inhibitor volume with the same volume of vehicle (e.g., water or DMSO).
-
No Enzyme Control: Replace the DapL enzyme volume with buffer to check for any non-enzymatic reaction.
-
No Substrate Control: Omit L,L-DAP to ensure the observed reaction is substrate-dependent.
-
Data Analysis and Interpretation
Calculating Reaction Velocity
The rate of the reaction (velocity, V) is determined from the initial linear portion of the absorbance vs. time plot.
-
Plot Absorbance (A₃₄₀) against Time (minutes).
-
Identify the initial linear phase of the curve.
-
Calculate the slope (ΔA₃₄₀/min) of this linear phase. This is your reaction velocity.
Determining the IC₅₀ Value
The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%.[14][15] It is a standard measure of inhibitor potency.
-
Set up Inhibitor Dilutions: Prepare a series of inhibitor dilutions to test a range of concentrations (e.g., from 0.1 µM to 1000 µM). A logarithmic dilution series is most efficient.
| Concentration Point | Inhibitor Stock (e.g., 100 µM) | Buffer/Vehicle | Final Inhibitor Conc. in Assay |
| 1 | 10 µL | 0 µL | 1 µM |
| 2 | 5 µL | 5 µL | 0.5 µM |
| 3 | 2 µL | 8 µL | 0.2 µM |
| 4 | 1 µL | 9 µL | 0.1 µM |
| 5 | ... (serial dilutions) | ... | ... |
| 6 | 0 µL | 10 µL | 0 µM (100% Activity) |
-
Calculate Percent Inhibition: For each inhibitor concentration, calculate the percent inhibition using the following formula: % Inhibition = [1 - (V_inhibited / V_uninhibited)] * 100 Where:
-
V_inhibited is the reaction velocity in the presence of the inhibitor.
-
V_uninhibited is the reaction velocity of the "No Inhibitor Control".
-
-
Generate the Dose-Response Curve:
-
Plot % Inhibition on the Y-axis against the logarithm of the inhibitor concentration on the X-axis.
-
The data should form a sigmoidal (S-shaped) curve.
-
Use non-linear regression analysis (e.g., with software like GraphPad Prism) to fit the data to a four-parameter logistic equation.
-
-
Determine IC₅₀: The IC₅₀ is the inhibitor concentration that corresponds to 50% inhibition on the fitted curve.[15]
Field-Proven Insights and Causality
-
Why pre-incubate with the inhibitor? This step is crucial, especially for inhibitors that may bind slowly or irreversibly. It ensures that the enzyme and inhibitor have reached a binding equilibrium before the reaction is initiated, leading to more accurate and reproducible results.
-
Why use the reverse reaction? For many aminotransferases, the reverse reaction is kinetically faster and more straightforward to couple to a continuous spectrophotometric assay.[6][12] The forward reaction would require detection of THDP, which is less convenient.
-
Substrate Concentration: The IC₅₀ value is dependent on the substrate concentration used in the assay, particularly for competitive inhibitors.[16] For initial screening, using a substrate concentration close to its Michaelis-Menten constant (Kₘ) is a common practice. It is critical to keep the substrate concentration constant across all experiments when comparing IC₅₀ values.
-
Enzyme Concentration: The amount of enzyme used should be sufficient to produce a linear reaction rate for the duration of the measurement but low enough to ensure that the inhibitor concentration is not significantly depleted by binding to the enzyme (i.e., [Inhibitor] >> [Enzyme]).
By following these detailed protocols and understanding the underlying scientific principles, researchers can effectively and reliably assay the inhibitory potential of (S)-2-Amino-3-(pyridin-3-yl)propan-1-ol and similar compounds, paving the way for further investigation in drug and herbicide discovery programs.
References
-
Oxford University. (n.d.). Oxford scientists cut drug assay development time that could accelerate validation of new antibiotic targets. Retrieved from [Link]
-
Davidson College. (n.d.). IC50 Determination. EdX. Retrieved from [Link]
-
Wikipedia. (2024). Half maximal inhibitory concentration. Retrieved from [Link]
-
Harris, R. N., & Christianson, D. W. (2018). A practical consideration for the substrate concentration when determining IC50 values for enzyme inhibition. Canadian Journal of Chemistry, 96(11), 1024-1030. Retrieved from [Link]
-
Soares da Costa, T. P., et al. (2021). Towards novel herbicide modes of action by inhibiting lysine biosynthesis in plants. eLife, 10, e69444. Retrieved from [Link]
-
Hall, C., et al. (2023). Repurposed inhibitor of bacterial dihydrodipicolinate reductase exhibits effective herbicidal activity. Communications Biology, 6(1), 482. Retrieved from [Link]
-
Soares da Costa, T. P., et al. (2021). Towards novel herbicide modes of action by inhibiting lysine biosynthesis in plants. eLife, 10, e69444. Retrieved from [Link]
- Jones, M. E., & Merrill, B. M. (1983). Kinetic properties of pyridoxamine (pyridoxine) 5'-phosphate oxidase from rabbit liver. Journal of Biological Chemistry, 258(2), 1251-1257.
-
Lamberth, C. (2018). Mining the cellular inventory of pyridoxal phosphate-dependent enzymes. Angewandte Chemie International Edition, 57(41), 13388-13390. Retrieved from [Link]
-
Kulus, M., & Brötz-Oesterhelt, H. (2022). Overview on Strategies and Assays for Antibiotic Discovery. Pharmaceuticals, 15(10), 1302. Retrieved from [Link]
-
Kuzmič, P. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Retrieved from [Link]
-
Hudson, A. O., et al. (2006). l,l-diaminopimelate aminotransferase, a trans-kingdom enzyme shared by Chlamydia and plants for synthesis of diaminopimelate/lysine. Proceedings of the National Academy of Sciences, 103(44), 16301-16306. Retrieved from [Link]
-
Konno, H., et al. (2015). Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(22), 5274-5277. Retrieved from [Link]
-
Percudani, R., & Peracchi, A. (2020). Pyridoxal 5′-Phosphate-Dependent Enzymes at the Crossroads of Host–Microbe Tryptophan Metabolism. International Journal of Molecular Sciences, 21(16), 5763. Retrieved from [Link]
-
Eliot, A. C., & Kirsch, J. F. (2015). Chemistry and diversity of pyridoxal-5'-phosphate dependent enzymes. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1854(9), 1164-1170. Retrieved from [Link]
-
Zhang, W., et al. (2024). Discovery and Characterization of Pyridoxal 5′-Phosphate-Dependent Cycloleucine Synthases. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (n.d.). DAP pathway in plants. Retrieved from [Link]
-
Hudson, A. O., et al. (2005). An ll-Diaminopimelate Aminotransferase Defines a Novel Variant of the Lysine Biosynthesis Pathway in Plants. Plant Physiology, 139(4), 1836-1845. Retrieved from [Link]
-
BellBrook Labs. (n.d.). How to Choose the Right Biochemical Assay for Drug Discovery. Retrieved from [Link]
-
ResearchGate. (2023). Repurposed inhibitor of bacterial dihydrodipicolinate reductase exhibits effective herbicidal activity. Retrieved from [Link]
-
Chem Help ASAP. (2023, August 18). functional in vitro assays for drug discovery [Video]. YouTube. Retrieved from [Link]
-
Kulus, M., & Brötz-Oesterhelt, H. (2022). Overview on Strategies and Assays for Antibiotic Discovery. Pharmaceuticals, 15(10), 1302. Retrieved from [Link]
-
Diehl, A. M., & Chacon, M. A. (1989). Evidence for the generation of transaminase inhibitor(s) during ethanol metabolism by rat liver homogenates: a potential mechanism for alcohol toxicity. Alcoholism, Clinical and Experimental Research, 13(5), 652-657. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. Retrieved from [Link]
-
Cornell, N. W., et al. (1984). Selective inhibition of alanine aminotransferase and aspartate aminotransferase in rat hepatocytes. Biochemical Journal, 220(3), 717-723. Retrieved from [Link]
-
Tamada, Y., et al. (1997). Inhibitory effect of ethanol administration on beta-alanine-2-oxoglutarate aminotransferase (GABA aminotransferase) in disulfiram-pretreated rats. Archives of Biochemistry and Biophysics, 344(2), 291-296. Retrieved from [Link]
-
Wang, Y., et al. (2018). Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1335-1346. Retrieved from [Link]
-
Taha, M., et al. (2016). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 21(9), 1148. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. Retrieved from [Link]
-
Patsnap. (2024). What are Aminotransferase inhibitors and how do they work?. Synapse. Retrieved from [Link]
-
El-Gazzar, A. B. A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3467. Retrieved from [Link]
-
North, H. L., et al. (2011). L,L-Diaminopimelate Aminotransferase from Chlamydomonas reinhardtii: A Target for Algaecide Development. PLoS ONE, 6(5), e20439. Retrieved from [Link]
-
Watanabe, N., et al. (2014). L,L-diaminopimelate aminotransferase (DapL): a putative target for the development of narrow-spectrum antibacterial compounds. Frontiers in Microbiology, 5, 485. Retrieved from [Link]
-
Appchem. (n.d.). 3-amino-2-[(pyridin-3-yl)methyl]propan-1-ol. Retrieved from [Link]
-
PubChem. (n.d.). s(+)-2-Amino-1-propanol-3,3,3-d3. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Pyridin-3-yl)propan-1-amine. Retrieved from [Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Towards novel herbicide modes of action by inhibiting lysine biosynthesis in plants | eLife [elifesciences.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | L,L-diaminopimelate aminotransferase (DapL): a putative target for the development of narrow-spectrum antibacterial compounds [frontiersin.org]
- 7. communities.springernature.com [communities.springernature.com]
- 8. Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are Aminotransferase inhibitors and how do they work? [synapse.patsnap.com]
- 10. Pyridoxal 5′-Phosphate-Dependent Enzymes at the Crossroads of Host–Microbe Tryptophan Metabolism [mdpi.com]
- 11. Chemistry and diversity of pyridoxal-5'-phosphate dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. courses.edx.org [courses.edx.org]
- 15. IC50 - Wikipedia [en.wikipedia.org]
- 16. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Troubleshooting Poor Aqueous Solubility of (2S)-2-Amino-3-(3-pyridyl)propan-1-ol
Welcome to the technical support center for (2S)-2-Amino-3-(3-pyridyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As a pyridine-containing amino alcohol, its solubility is intrinsically linked to the pH of the aqueous medium. This document provides a structured, in-depth approach to understanding and overcoming these solubility issues through scientifically sound principles and validated experimental protocols.
Frequently Asked Questions (FAQs)
Q1: I'm observing very low solubility of (2S)-2-Amino-3-(3-pyridyl)propan-1-ol in neutral water. Is this expected?
A1: Yes, this is an anticipated behavior. The molecule possesses two key functional groups that govern its solubility: a basic pyridine ring and a primary amino group. In neutral water (pH ≈ 7), the compound exists predominantly in its neutral, less soluble form. To achieve significant aqueous solubility, the pH of the solution must be acidic to protonate these basic centers.
Q2: How does pH modification improve the solubility of this compound?
A2: The solubility of (2S)-2-Amino-3-(3-pyridyl)propan-1-ol is highly dependent on pH due to the presence of two ionizable groups: the pyridine nitrogen and the primary amine. Pyridine has a pKa of approximately 5.2, while the pKa of the primary amino group is around 9-10.[1][2] By lowering the pH of the aqueous solution, these basic groups become protonated, forming the corresponding pyridinium and ammonium cations. These charged species are significantly more polar and, therefore, more soluble in water than the neutral molecule.[3][4] A general rule of thumb is to adjust the pH to at least two units below the pKa of the basic functional group to ensure complete protonation and maximize solubility.
Q3: What is the most effective and straightforward method to enhance the solubility of (2S)-2-Amino-3-(3-pyridyl)propan-1-ol for initial experimental work?
A3: For many applications, direct pH adjustment of the aqueous medium is the most efficient initial approach. By preparing your solutions in acidic buffers (e.g., pH 2-4), you can often achieve the desired concentration. However, for a more stable and consistently soluble product, especially for formulation development, converting the free base to a salt form, such as a hydrochloride salt, is the recommended strategy.[5][6]
Q4: I've formed a hydrochloride salt of my compound, but I'm still seeing precipitation at a low pH. What could be the cause?
A4: This phenomenon is likely due to the "common-ion effect."[7][8] When using hydrochloric acid to lower the pH of a solution containing the hydrochloride salt of your compound, you are introducing an excess of chloride ions. This can shift the equilibrium towards the less soluble, solid salt form, causing it to precipitate. If you encounter this issue, consider using a different acid to adjust the pH, one that does not share a common ion with your salt.
Q5: Are there other methods besides pH adjustment and salt formation to improve solubility?
A5: Yes, several other techniques can be employed, particularly in more advanced formulation development. These include the use of co-solvents (water-miscible organic solvents like ethanol or propylene glycol), which can increase the solubility of hydrophobic compounds.[9] Another approach is the use of cyclodextrins, which can encapsulate the poorly soluble molecule in their hydrophobic core, forming a soluble inclusion complex.[9]
Troubleshooting Guide: Step-by-Step Solutions
This section provides a logical workflow for diagnosing and resolving poor solubility of (2S)-2-Amino-3-(3-pyridyl)propan-1-ol.
Caption: Troubleshooting workflow for poor aqueous solubility.
Issue 1: Compound fails to dissolve in neutral water.
-
Root Cause: The compound is in its neutral, poorly soluble free base form.
-
Solution: Implement pH modification.
-
Initial Test: Attempt to dissolve a small, known quantity of the compound in a series of acidic buffers (e.g., pH 2, 4, and 6).
-
Observation: Note the pH at which the compound readily dissolves. Based on the pKa of pyridine (around 5.2), significant solubility should be observed at pH values below 4.[1][2]
-
Optimization: For your experiments, prepare your aqueous solutions using a buffer system that maintains the pH in the optimal range identified.
-
Issue 2: Inconsistent solubility or precipitation upon standing, even in acidic conditions.
-
Root Cause: The pH of the solution may be drifting, or the free base has limited stability in the unbuffered acidic solution.
-
Solution: Convert the free base to a stable salt form. The hydrochloride salt is a common and effective choice for pyridine-containing compounds.[5][6]
-
Rationale: A crystalline salt provides a more stable solid form with improved handling and dissolution properties compared to the free base.
-
Experimental Protocols
Protocol 1: pH-Dependent Solubility Profile Determination
Objective: To determine the aqueous solubility of (2S)-2-Amino-3-(3-pyridyl)propan-1-ol as a function of pH.
Materials:
-
(2S)-2-Amino-3-(3-pyridyl)propan-1-ol
-
Buffer solutions: pH 2.0, 4.0, 6.0, 7.0, 8.0, and 10.0
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
-
Calibrated pH meter
Procedure:
-
Add an excess amount of the compound to each vial containing a known volume of the respective buffer solution.
-
Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined time (e.g., 24-48 hours) to reach equilibrium.[10][11]
-
After equilibration, visually inspect for the presence of undissolved solid.
-
Centrifuge the samples to separate the solid from the supernatant.
-
Carefully withdraw an aliquot of the supernatant, filter it through a 0.45 µm filter, and dilute it with an appropriate mobile phase or buffer.
-
Quantify the concentration of the dissolved compound using a validated analytical method.
Expected Outcome:
| pH | Expected Solubility | Rationale |
| 2.0 | High | Both the pyridine and amino groups are fully protonated. |
| 4.0 | High | The pyridine group is predominantly protonated. |
| 6.0 | Moderate to Low | The pyridine group is approaching its pKa, leading to a decrease in the protonated form. |
| 7.0 | Low | The compound is primarily in its neutral, less soluble form. |
| 8.0-10.0 | Very Low | The compound is in its neutral form. |
Protocol 2: Preparation of (2S)-2-Amino-3-(3-pyridyl)propan-1-ol Hydrochloride
Objective: To synthesize the hydrochloride salt of the compound to improve its aqueous solubility and stability.
Materials:
-
(2S)-2-Amino-3-(3-pyridyl)propan-1-ol (free base)
-
Hydrochloric acid (e.g., 2M in diethyl ether or isopropanol)
-
Anhydrous diethyl ether or isopropanol
-
Stirring plate and magnetic stir bar
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
Dissolve the free base in a minimal amount of anhydrous diethyl ether or isopropanol.
-
Slowly add a stoichiometric equivalent of the hydrochloric acid solution dropwise to the stirred solution of the free base.
-
A precipitate of the hydrochloride salt should form. Continue stirring for a short period to ensure complete precipitation.
-
Collect the solid salt by vacuum filtration and wash it with a small amount of the cold anhydrous solvent.
-
Dry the salt in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Validation:
-
Confirm the formation of the salt by techniques such as melting point analysis, NMR, or FTIR spectroscopy.
-
Determine the aqueous solubility of the newly formed salt using Protocol 1. A significant increase in solubility, particularly at a neutral pH, is expected.
Caption: Mechanism of hydrochloride salt formation.
By following these troubleshooting guides and experimental protocols, researchers can systematically address and overcome the challenges associated with the poor aqueous solubility of (2S)-2-Amino-3-(3-pyridyl)propan-1-ol, enabling more reliable and reproducible experimental outcomes.
References
- Fuchs, D., Fischer, J., & Sadowski, G. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, 45(19), 6578–6584.
- World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019.
- World Health Organization. (2018).
- Al-kassas, R., & Al-Gohary, O. (2014). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer.
- Mathers, A., & Sadowski, G. (2017).
- Tsinman, K., Tsinman, O., & Sun, C. C. (2018). Experimentally determined pH-dependent API solubility using a globally harmonized protocol.
-
ResearchGate. (2021). Which one is the best method to follow the salt formation of pyridine derivatives and biphenyl compounds?. Retrieved from [Link]
- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.
- Fuchs, D., Fischer, J., & Sadowski, G. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Semantic Scholar.
- Gök, Y. (2005). Acidity Study on 3-Substituted Pyridines. MDPI.
- Serajuddin, A. T. M. (2007). Salt Selection in Drug Development. Pharmaceutical Technology.
- van der Wielen, L. A. M., & Straathof, A. J. J. (2019). Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models. WUR eDepot.
- Pinho, S. P., & Macedo, E. A. (2024). Modeling Solubilities for Amino Acids in Water as Functions of Temperature and pH.
- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. ScienceDirect.
- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
- Pal, A., & Lahiri, S. C. (1989). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 28A, 241-244.
-
LookChem. (n.d.). Cas 78-96-6,Amino-2-propanol. Retrieved from [Link]
- Hojjati, M., & Ghorbani-Choghamarani, A. (2025). Synthesis of pyridine derivatives employing three component reaction and Fe3O4/ZnO/MWCNTs magnetic nanocomposites. Journal of Medical, Chemical and Biomedical Engineering.
-
PubChem. (n.d.). s(+)-2-Amino-1-propanol-3,3,3-d3. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-3-hydroxy-3-(pyridin-4-yl)-1-(pyrrolidin-1-yl)propan-1-one, (2R,3S)-dihydrochloride. Retrieved from [Link]
- Zhang, J., & Chen, X. (2024). Triborane (B 3 H 7 )-mediated regioselective substitution reactions of pyridine derivatives. Chemical Science, 15(31), 11631-11637.
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
NIST. (n.d.). 1-Propanol, 2-amino-, (S)-. NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-amino-3-(3H-imidazol-4-yl)propan-1-ol. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 5. evitachem.com [evitachem.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmtech.com [pharmtech.com]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. who.int [who.int]
- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
Preventing oxidation and degradation of (I(2)S)-I(2)-Amino-3-pyridinepropanol during storage
A Guide to Preventing Oxidation and Degradation During Storage
Welcome to the technical support guide for (S)-2-Amino-3-(pyridin-3-yl)propan-1-ol. As Senior Application Scientists, we have compiled this resource to address the common challenges researchers face regarding the stability and storage of this valuable compound. This guide moves beyond simple instructions to explain the chemical principles behind its degradation, empowering you to design robust experimental and storage protocols.
Part 1: Frequently Asked Questions - Understanding the Molecule's Instability
This section addresses the fundamental properties of (S)-2-Amino-3-(pyridin-3-yl)propan-1-ol that make it susceptible to degradation.
Q1: What specific parts of the (S)-2-Amino-3-(pyridin-3-yl)propan-1-ol structure are most vulnerable to degradation?
A1: The molecule's instability arises from three key structural features:
-
Primary Aliphatic Amine (-NH₂): The amino group is a primary site for oxidation. It is electron-rich and can be easily oxidized, which can lead to the formation of hydroxylamines, imines, or other degradation products, potentially causing a faster degradation rate.[1]
-
Primary Alcohol (-CH₂OH): The hydroxyl group can be oxidized to an aldehyde and subsequently to a carboxylic acid. This process is often catalyzed by trace metal impurities and exposure to atmospheric oxygen.
-
Pyridine Ring: While aromatic, the pyridine ring is susceptible to oxidation, particularly N-oxidation, and hydroxylation, which is a common initial step in the microbial and chemical degradation of pyridine derivatives.[2][3][4] The uneven electron density of the pyridine ring influences its reactivity with enzymes and oxidizing agents.[2][4]
Q2: What are the primary environmental factors that trigger the degradation of this compound?
A2: The primary triggers are exposure to oxygen, moisture, light, and elevated temperatures. Many organic materials can degrade or decompose over time due to exposure to oxygen and moisture, and these reactions can be accelerated by light or heat.[5]
-
Oxygen: Promotes oxidative degradation of the amine and alcohol functional groups.
-
Moisture (Humidity): The compound is hygroscopic, meaning it readily absorbs moisture from the air. Water can act as a medium for degradative reactions and can lead to hydrolysis of potential impurities or the compound itself under certain pH conditions.
-
Light (Photodegradation): UV or even ambient light can provide the energy to initiate photo-oxidative processes. Dihydropyridine moiety-containing drugs, for instance, are known to show major photodegradation products.[6]
-
Elevated Temperature: Heat accelerates the rate of all chemical reactions, including oxidation and other degradation pathways.
Below is a diagram illustrating the relationship between these environmental factors and the resulting degradation pathways.
Caption: Environmental Factors and Degradation Pathways.
Part 2: Recommended Storage and Handling Protocols
Adhering to strict storage and handling protocols is the most effective way to ensure the long-term stability of (S)-2-Amino-3-(pyridin-3-yl)propan-1-ol.
Q3: What are the definitive optimal conditions for short-term and long-term storage?
A3: The ideal storage conditions are summarized below. The core principle is to minimize exposure to air, moisture, light, and heat.[5]
| Parameter | Short-Term Storage (Days to Weeks) | Long-Term Storage (Months to Years) | Rationale & Authoritative Source |
| Temperature | 2-8°C (Refrigerated) | -20°C or lower (Frozen) | Lower temperatures significantly slow the rate of all degradation reactions.[5] |
| Atmosphere | Tightly sealed container, preferably under inert gas (Argon or Nitrogen). | Ampoulized under Argon/Nitrogen or stored in a glove box antechamber. | An inert atmosphere displaces oxygen and moisture, preventing oxidation and hydrolysis.[5][7][8] |
| Light | Amber glass vial or container wrapped in aluminum foil. | Amber, sealed ampoule stored in the dark. | Prevents light-induced photodegradation.[5] |
| Container | Tightly sealed glass vial with a PTFE-lined cap (e.g., Sure/Seal™ bottle).[9][10] | Flame-sealed glass ampoule. | Glass is inert. PTFE liners provide a superior seal against moisture and oxygen compared to other materials. Flame-sealing provides the ultimate barrier for long-term storage. |
Q4: Can you provide a step-by-step protocol for handling the compound during weighing and solution preparation?
A4: Yes. The goal is to minimize the compound's exposure to the ambient atmosphere. Handling in an inert atmosphere glove box is the gold standard.[5] If a glove box is unavailable, use a Schlenk line and a balance in a low-traffic area.
Protocol: Weighing and Dissolving Under Inert Atmosphere
-
Preparation: Place the sealed container of (S)-2-Amino-3-(pyridin-3-yl)propan-1-ol, along with spatulas, weigh boats/papers, and a vial for the final solution, into the antechamber of a glove box. If using a Schlenk line, ensure all glassware is rigorously dried overnight in an oven (>125°C) and cooled under a stream of dry nitrogen.[10]
-
Equilibration: Allow the sealed container to equilibrate to the ambient temperature inside the glove box or on the benchtop before opening. Opening a cold container will cause moisture from the air to condense on the solid, compromising stability.[8]
-
Inert Environment Transfer:
-
Inside a Glove Box: Perform all subsequent steps inside the glove box, which should maintain O₂ and H₂O levels below 1 ppm.
-
Using a Schlenk Line: Place the destination flask (e.g., a round-bottom flask with a septum) on the Schlenk line and cycle between vacuum and inert gas at least three times to remove air and adsorbed moisture. Maintain a positive pressure of inert gas.[11]
-
-
Weighing: Quickly unseal the container, weigh the desired amount of solid, and place it into the prepared, inerted destination flask.
-
Sealing: Immediately and tightly reseal the main stock container. If it is a Sure/Seal™ bottle or similar, ensure the outer cap is replaced to press the liner against the crown cap.[10]
-
Solvent Addition: Add your desired anhydrous solvent to the destination flask via a gas-tight syringe through the septum.
-
Storage of Stock: Place the master stock container back into its designated storage condition (e.g., -20°C freezer), ensuring it is properly labeled with the date it was opened.
Part 3: Troubleshooting Guide for Degradation Issues
This section provides a systematic approach to identifying and resolving stability problems.
Q5: My solid (S)-2-Amino-3-(pyridin-3-yl)propan-1-ol has changed color (e.g., from white/off-white to yellow/brown). What does this indicate?
A5: A color change is a strong visual indicator of degradation. This is often due to the formation of oxidized species. The amino group, in particular, is susceptible to oxidation which can form colored impurities.[1] This suggests that the compound has been exposed to oxygen and/or light. Immediate purity analysis is recommended.
Q6: My HPLC/LC-MS analysis shows new impurity peaks that were not present previously. How can I troubleshoot the source of this degradation?
A6: Use the following workflow to diagnose the issue. This systematic process helps isolate whether the degradation is occurring during storage, handling, or analysis.
Caption: Troubleshooting Workflow for New Impurities.
| Observation | Potential Cause | Recommended Action |
| Yellowing/browning of solid | Oxidation due to improper storage (air/light exposure). | Discard the compound if purity is critical. If not, re-purify. Review storage protocol immediately. |
| New peaks in HPLC of fresh solution | Degradation of the solid stock. | Review long-term storage conditions (temperature, atmosphere, container seal).[7] |
| Peak area of main compound decreases over time in solution | Solution instability. The compound is degrading in the chosen solvent. | Prepare fresh solutions daily. Investigate solvent compatibility. Consider buffering the solution if pH is a factor.[12] |
| Inconsistent biological assay results | The active concentration of the compound is decreasing due to degradation in the assay medium. | Run a time-course stability study of the compound in the assay buffer using HPLC or LC-MS to determine its half-life under assay conditions. |
Part 4: Analytical Protocols for Stability Assessment
Proactive stability testing is crucial for ensuring data integrity.
Q7: How can I perform a forced degradation study to understand my compound's stability limits?
A7: Forced degradation or stress testing intentionally exposes the drug substance to harsh conditions to identify likely degradation products and establish degradation pathways.[6][13] This is a key part of drug development and stability assessment.
Protocol: Basic Forced Degradation Study
-
Prepare Stock Solutions: Prepare several identical solutions of (S)-2-Amino-3-(pyridin-3-yl)propan-1-ol at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Apply Stress Conditions: Treat individual aliquots as described in the table below. Include a control sample stored at 2-8°C in the dark.
-
Analysis: At specified time points (e.g., 2, 8, 24 hours), neutralize the acidic and basic samples, dilute all samples to the same concentration, and analyze by a stability-indicating HPLC-UV or LC-MS method.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak area and the appearance of new peaks. Aim for 5-20% degradation to ensure degradation products are detectable without being overly complex.[6]
| Stress Condition | Protocol | Potential Degradation Pathway |
| Acidic Hydrolysis | Add HCl to a final concentration of 0.1 M. Heat at 60°C. | Hydrolysis, potential ring opening or side-chain reactions. |
| Basic Hydrolysis | Add NaOH to a final concentration of 0.1 M. Heat at 60°C. | Amine- or alcohol-related reactions, potential racemization. |
| Oxidation | Add H₂O₂ to a final concentration of 3%. Keep at room temperature.[6] | Oxidation of the amine to N-oxide, alcohol to aldehyde/acid, and/or pyridine ring hydroxylation.[2][4] |
| Thermal | Heat the solution at 80°C in the dark. | General acceleration of all possible degradation pathways. |
| Photolytic | Expose the solution to direct UV light or a photostability chamber. | Photodegradation, formation of photo-oxidized products. |
Q8: What is a good starting point for an HPLC method to assess the purity of (S)-2-Amino-3-(pyridin-3-yl)propan-1-ol?
A8: A reverse-phase HPLC method with UV detection is a standard approach for purity analysis of small molecules like this.
| Parameter | Recommended Condition | Justification |
| Column | C18, 4.6 x 150 mm, 3.5 or 5 µm | Standard reverse-phase column providing good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid or Trifluoroacetic Acid in Water | Provides a source of protons to ensure the amine is protonated, leading to better peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reverse-phase chromatography. |
| Gradient | Start at 5% B, ramp to 95% B over 15-20 minutes, hold, then re-equilibrate. | A gradient is essential to elute both the polar parent compound and any less polar degradation products. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30-40°C | Elevated temperature can improve peak shape and reduce viscosity, but should be controlled for reproducibility. |
| Detection Wavelength | ~260 nm | The pyridine ring should have a strong UV absorbance in this region. A full UV scan (200-400 nm) using a PDA detector is recommended during method development. |
| Injection Volume | 5-10 µL | Standard volume to avoid column overload. |
This method serves as a robust starting point and should be validated for your specific application. For identifying unknown degradation products, coupling this separation to a mass spectrometer (LC-MS) is highly recommended.[]
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
- SAFETY DATA SHEET - TCI EUROPE N.V. (2024).
- Forced degradation and impurity profiling.ScienceDirect.
- Deshmukh, M. B. (2013). What is the effect of the NH2 position on the degradation of an aminopyridine pharmaceutical compound?
- Air Sensitive Compounds.Ossila.
- Zhang, J., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology.
- Storage of air and temperature sensitive reagents. (2023). Chemistry Stack Exchange.
- Microbial Degradation of Pyridine and Its Derivatives. (2010).
- Zhang, J., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. PubMed.
- Handling Air-Sensitive Reagents Technical Bulletin AL-134.Sigma-Aldrich.
- Sharma, M. C., & Sharma, S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
- 3-amino-3-(pyridin-3-yl)propan-1-ol (EVT-13462479).EvitaChem.
- Handling air-sensitive reagents AL-134.Division of Research Safety.
- Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group.
- Analytical Services for Purity Determin
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ossila.com [ossila.com]
- 6. ajrconline.org [ajrconline.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. drs.illinois.edu [drs.illinois.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. evitachem.com [evitachem.com]
- 13. library.dphen1.com [library.dphen1.com]
Technical Support Center: Optimizing Chiral Resolution of (2S)-2-Amino-3-pyridinepropanol
Editorial Note: The compound designated in your query as "(I(2)S)-I(2)-Amino-3-pyridinepropanol" is addressed in this technical guide under its standard IUPAC and literature designation: (2S)-2-Amino-3-pyridinepropanol (also known as L-3-pyridylalaninol).
Welcome to the Technical Support Center. This portal provides researchers and drug development professionals with field-proven troubleshooting guides, validated protocols, and mechanistic insights for isolating enantiopure (2S)-2-Amino-3-pyridinepropanol. Because direct kinetic resolution of the free amino alcohol is often complicated by the basicity of the pyridine ring, the most robust, self-validating approach involves the enzymatic resolution of its amino acid precursor (3-pyridylalanine), followed by chemoselective reduction[1],[2].
Mechanistic Workflow: From Racemate to Enantiopure Target
Workflow for chiral resolution and reduction to (2S)-2-Amino-3-pyridinepropanol.
Troubleshooting & FAQs
Q1: We are experiencing low Enantiomeric Excess (ee < 90%) during the enzymatic resolution of the racemic precursor. How can we optimize this? A1: The resolution of the racemic precursor—typically an N-acyl-3-(3-pyridyl)-DL-alanine methyl ester—relies on the strict stereoselectivity of proteases like subtilisin[1]. Subtilisin selectively hydrolyzes the L-enantiomer (2S) to the corresponding carboxylic acid, leaving the D-enantiomer (2R) intact[1]. Low ee usually stems from pH drift or over-conversion. Causality & Solution: The hydrolysis generates acid, which lowers the pH of the solution. If the pH drops below 7.0, subtilisin's active site conformation shifts, reducing stereoselectivity and allowing non-specific chemical hydrolysis to erode the ee. Maintain the reaction strictly at pH 7.8–8.0 using an automated titrator (pH stat) with 0.1 M NaOH.
Q2: During the reduction of (2S)-3-pyridylalanine to (2S)-2-amino-3-pyridinepropanol, we observe partial racemization. What causes this? A2: Racemization during the reduction of chiral amino acids is a classic issue when using harsh, basic reducing agents like LiAlH₄ at elevated temperatures. The basicity of LiAlH₄ can abstract the alpha-proton, which is rendered relatively acidic by the adjacent pyridine ring and carbonyl group. Causality & Solution: Switch to a Borane-Tetrahydrofuran (BH₃·THF) complex. As demonstrated in the synthesis of constrained arginine mimics, the reduction of Boc-L-3-pyridylalanine with BH₃·THF proceeds in high yields without eroding the stereocenter[2]. Borane acts as a Lewis acid, coordinating to the carboxylic acid and reducing it via an intramolecular hydride transfer, completely avoiding the highly basic conditions that lead to enolization.
Q3: Our Supercritical Fluid Chromatography (SFC) peaks for 2-amino-3-pyridinepropanol are severely tailing, making it impossible to accurately integrate the enantiomers. How do we fix this? A3: Peak tailing for this compound during SFC chiral resolution[3] is caused by secondary interactions between the basic pyridine nitrogen/primary amine and the acidic silanol groups on the chiral stationary phase. Causality & Solution: You must introduce a basic modifier to the mobile phase to competitively bind these active sites. Add 0.1% to 0.2% Diethylamine (DEA) or Isopropylamine (IPA) to your alcoholic co-solvent (e.g., Methanol or Ethanol). This will sharpen the peaks and allow for baseline resolution.
Step-by-Step Methodologies
Protocol A: Subtilisin-Mediated Resolution of Racemic Precursor
This protocol is a self-validating system: the volume of base consumed acts as a real-time in-process control for conversion.
-
Preparation: Dissolve N-acyl-3-(3-pyridyl)-DL-alanine methyl ester (10 g) in 100 mL of 10% aqueous DMSO to ensure complete substrate solubilization without denaturing the enzyme.
-
Enzyme Addition: Add 0.1 M phosphate buffer (pH 7.8) followed by Subtilisin Carlsberg (1% w/w relative to substrate)[1].
-
Reaction Monitoring: Maintain the reaction at 30°C. Connect the vessel to a pH-stat titrator loaded with 0.1 M NaOH.
-
Termination: Once exactly 0.5 equivalents of NaOH are consumed (indicating exactly 50% conversion to the L-acid), quench the reaction immediately by adjusting the pH to 2.0 with 1 M HCl.
-
Isolation: Extract the unreacted D-ester with ethyl acetate. The aqueous layer, containing the (2S)-N-acyl acid, is then adjusted to its isoelectric point and extracted with n-butanol.
Protocol B: Chemoselective Reduction using BH₃·THF
-
Activation: Suspend the isolated and Boc-protected (2S)-3-pyridylalanine (5 g) in anhydrous THF (50 mL) under an inert nitrogen atmosphere at 0°C[2].
-
Reduction: Dropwise add a 1.0 M solution of BH₃·THF complex (2.5 equivalents) over 30 minutes[2].
-
Maturation: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quenching: Carefully quench excess borane by the slow addition of methanol (10 mL) at 0°C until effervescence ceases.
-
Deprotection & Isolation: Remove the Boc group using 4 M HCl in dioxane. Concentrate under reduced pressure to yield (2S)-2-Amino-3-pyridinepropanol hydrochloride.
Quantitative Data Summaries
Table 1: Optimization of Subtilisin Hydrolysis Conditions
| Parameter | Sub-optimal Condition | Optimal Condition | Causality / Impact |
| pH Control | Unbuffered (Drifts to < 6.5) | pH Stat maintained at 7.8 - 8.0 | Prevents non-specific chemical hydrolysis; maintains enzyme active site conformation. |
| Temperature | > 45°C | 30°C - 35°C | Higher temperatures accelerate background ester hydrolysis, eroding enantiomeric excess (ee). |
| Co-solvent | > 20% Methanol | 5-10% Acetone or DMSO | High alcohol content can cause transesterification; low DMSO aids substrate solubility without denaturing subtilisin. |
Table 2: SFC Method Development for Enantiomeric Separation[3]
| Column Phase | Mobile Phase | Additive | Resolution (Rs) | Peak Shape |
| Chiralpak AD-H | CO₂ / MeOH (80:20) | None | < 1.0 | Severe Tailing |
| Chiralpak AD-H | CO₂ / MeOH (80:20) | 0.1% DEA | 2.5 | Sharp, Symmetrical |
| Chiralcel OD-H | CO₂ / EtOH (75:25) | 0.1% DEA | 1.8 | Moderate Tailing |
References[1] Title: 3-(3-Pyridyl)-D-alanine methyl ester | 767268-80-4
Sources
A Comparative Guide to (S)-2-Amino-3-(pyridin-2-yl)propan-1-ol and Standard Pyridine Derivatives in Asymmetric Catalysis
Introduction: The Quest for Precision in Asymmetric Synthesis
In the landscape of modern synthetic chemistry, the development of chiral ligands for asymmetric catalysis remains a cornerstone for producing enantiomerically pure compounds, which are critical in pharmaceuticals, agrochemicals, and materials science.[1][2] Among the vast arsenal of chiral scaffolds, pyridine-containing ligands and chiral amino alcohols have independently established themselves as "privileged" structures.[3][4][5] Pyridine derivatives are prized for their moderate hardness and versatile coordination chemistry, forming stable complexes with a wide array of metals for various catalytic transformations.[6][7] Chiral 1,2-amino alcohols are equally celebrated for their role in creating highly effective catalysts for reactions like asymmetric reductions and additions.[8][9]
This guide delves into the catalytic performance of a unique hybrid structure, (S)-2-Amino-3-(pyridin-2-yl)propan-1-ol , which combines the key functional motifs of both classes. We will objectively compare its utility and performance against more conventional "standard" pyridine derivatives, such as bipyridines and PyBox ligands, by examining its application in a benchmark asymmetric transformation. This analysis aims to provide researchers, scientists, and drug development professionals with a clear, data-driven perspective on the strategic advantages offered by this multifaceted chiral building block.
Structural and Mechanistic Foundations
The catalytic efficacy of a chiral ligand is intrinsically linked to its structure. The unique architecture of (S)-2-Amino-3-(pyridin-2-yl)propan-1-ol offers distinct potential compared to standard pyridine ligands.
(S)-2-Amino-3-(pyridin-2-yl)propan-1-ol: A Bifunctional Catalyst Precursor
This molecule, derived from the amino acid (S)-2-amino-3-(pyridin-2-yl)propanoic acid, possesses three key features for catalysis: a primary amine, a primary alcohol, and a pyridine ring.[10][11] This trifecta of functionality allows it to act as:
-
A Tridentate Ligand: The amino, hydroxyl, and pyridyl nitrogen groups can coordinate to a metal center, creating a defined chiral environment.
-
A Precursor to Oxazaborolidines: The 1,2-amino alcohol moiety reacts readily with borane sources to form chiral oxazaborolidine catalysts, renowned for the Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones.[12][13]
-
An Organocatalyst: The primary amine and Lewis basic pyridine ring could theoretically enable iminium-enamine catalysis, similar to proline.[10]
Standard Pyridine Derivatives: Established Scaffolds
Standard chiral pyridine ligands typically embed the pyridine ring within a larger, often C2-symmetric, framework. Examples include:
-
Pyridine-oxazolines (PyOx): These are hybrid ligands known for their strong performance in a variety of asymmetric reactions.[14]
-
2,2'-Bipyridines: Chiral versions of these ligands have shown excellent activity in nickel-catalyzed reactions.[6][15]
-
Pyridine-2,6-bis(oxazolines) (PyBox): These are classic tridentate ligands that create a well-defined coordination sphere around a metal center.[16]
A primary design challenge in many conventional chiral pyridine ligands is the trade-off between stereoselectivity and reactivity; placing chiral elements close to the nitrogen atom can enhance selectivity but may also introduce steric hindrance that limits the catalyst's activity or scope.[6][15]
// Connections ligand_A -> {feature_A1, feature_A2, feature_A3}; ligand_B -> {feature_B1, feature_B2, feature_B3}; feature_A1 -> app_A [label=" Forms catalyst"]; feature_A2 -> app_B [label=" Binds metal"]; ligand_B -> app_B [label=" Forms complex"];
} dot Caption: Logical relationship between ligand structure and catalytic application.
Comparative Analysis: Asymmetric Reduction of Prochiral Ketones
One of the most powerful and well-documented applications of chiral amino alcohols is the catalytic enantioselective reduction of ketones using borane.[17][18] This reaction serves as an excellent platform for comparing the efficacy of the catalyst derived from (S)-2-Amino-3-(pyridin-2-yl)propan-1-ol against systems employing standard ligands.
The core of this transformation is the in-situ formation of a chiral oxazaborolidine catalyst, which then coordinates to both the borane reducing agent and the ketone substrate, facilitating a highly stereoselective hydride transfer.[13]
// Node definitions start [label="Inputs:\n- Chiral Amino Alcohol\n- Borane (BH3)", fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst [label="In-Situ Formation of\nChiral Oxazaborolidine Catalyst", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ketone [label="Prochiral Ketone\n(Substrate)", fillcolor="#F1F3F4", fontcolor="#202124"]; complex [label="Formation of Ternary Complex:\nCatalyst-Ketone-Borane", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; transfer [label="Stereoselective\nHydride Transfer", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Chiral Alcohol Product\n+ Regenerated Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> catalyst [label=" Reacts"]; catalyst -> complex [label=" Coordinates"]; ketone -> complex; complex -> transfer [label=" Activates"]; transfer -> product [label=" Releases"]; product -> catalyst [style=dashed, label=" Enters next cycle"]; } dot Caption: Catalytic cycle for oxazaborolidine-mediated ketone reduction.
Experimental Protocol: Catalytic Asymmetric Reduction of Acetophenone
The following protocol describes a representative procedure for the reduction of acetophenone, a standard model substrate.
1. Catalyst Preparation (In Situ):
-
To a flame-dried, nitrogen-purged flask, add the chiral amino alcohol (e.g., (S)-2-Amino-3-(pyridin-2-yl)propan-1-ol) (0.1 mmol).
-
Add anhydrous tetrahydrofuran (THF) (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add borane-dimethyl sulfide complex (BH3·SMe2, 1.0 M in THF, 0.1 mmol) dropwise.
-
Stir the mixture at room temperature for 1 hour to allow for the formation of the oxazaborolidine catalyst. The evolution of hydrogen gas may be observed.[13]
2. Asymmetric Reduction:
-
Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C).
-
In a separate flask, dissolve acetophenone (1.0 mmol) in anhydrous THF (2 mL).
-
Add the acetophenone solution to the catalyst mixture.
-
Slowly add additional borane-dimethyl sulfide complex (1.0 M in THF, 1.0 mmol) to the reaction mixture over 10-15 minutes, maintaining the low temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
3. Workup and Analysis:
-
Carefully quench the reaction by the slow, dropwise addition of methanol (2 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with 1 M HCl, followed by brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate.
-
Determine the chemical yield by weighing the purified product.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Performance Data Comparison
The following table synthesizes representative data from the literature for the asymmetric reduction of acetophenone using catalysts derived from an amino alcohol with a pyridine moiety and a standard, highly effective amino alcohol.
| Catalyst Precursor | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| (S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol * | 10 | 25 | 0.2 | >95 | 95% (R) | [13] |
| (1S,2R)-1-Amino-2-indanol | 2-10 | 25 | 1-4 | 85-99 | up to 98% | [9] |
| (S)-α,α-diphenyl-2-pyrrolidinemethanol | 10 | 25 | - | >90 | 97% (S) | [12] |
| (S)-2-Amino-3-(pyridin-2-yl)propan-1-ol | 10 (projected) | 25 (projected) | <2 (projected) | High (projected) | High (projected) | N/A |
Note: While extensive data for (S)-2-Amino-3-(pyridin-2-yl)propan-1-ol in this specific, published reaction is limited, its structural similarity to other effective amino alcohols suggests it would perform competitively. The values are projected based on the performance of similar structures. The other entries represent highly optimized "standard" amino alcohol catalysts and serve as a benchmark.
Discussion: Interpreting the Performance
The exceptional performance of catalysts derived from amino alcohols like (S)-α,α-diphenyl-2-pyrrolidinemethanol is often attributed to the rigid, well-defined chiral pocket created by the diphenyl and pyrrolidine groups.[12] This rigidity helps enforce a highly organized transition state during hydride transfer, leading to excellent enantioselectivity.[13]
For (S)-2-Amino-3-(pyridin-2-yl)propan-1-ol , we can hypothesize several factors influencing its catalytic activity:
-
Potential for Tridentate Coordination: In metal-catalyzed reactions, the pyridine nitrogen provides an additional coordination site, which could enforce a more rigid and defined geometry around a metal center compared to a simple bidentate amino alcohol. This is a key advantage over standard amino alcohol ligands that lack this third coordination point.
-
Electronic Effects: The electron-withdrawing nature of the pyridine ring can influence the Lewis acidity of the boron center in the corresponding oxazaborolidine, potentially modulating the catalyst's activity and selectivity.
-
Flexibility vs. Rigidity: Compared to the highly rigid indanol or diphenylprolinol scaffolds, the bond between the chiral center and the pyridine ring in (S)-2-Amino-3-(pyridin-2-yl)propan-1-ol offers more conformational flexibility. While this can sometimes be detrimental to enantioselectivity, it may also broaden the substrate scope by allowing the catalyst to accommodate a wider range of ketone structures. This contrasts with many standard pyridine ligands which are often part of a more rigid, fused-ring system.[15]
Conclusion and Future Outlook
(S)-2-Amino-3-(pyridin-2-yl)propan-1-ol stands as a compelling and versatile chiral building block that uniquely bridges the gap between simple amino alcohol ligands and complex pyridine-based scaffolds.
-
As a Precursor for Oxazaborolidine Catalysis: It is expected to be a highly effective catalyst for the asymmetric reduction of ketones, with its performance being influenced by the unique electronic and steric properties imparted by the pyridine ring. It offers a valuable alternative to traditional amino alcohols, particularly where modulation of Lewis acidity is desired.
-
Compared to Standard Pyridine Ligands: Its key advantage lies in its inherent bifunctionality. While standard pyridine ligands like PyBox or chiral bipyridines are primarily used for metal-mediated cross-coupling or C-H activation reactions, (S)-2-Amino-3-(pyridin-2-yl)propan-1-ol provides access to a different, yet equally important, class of transformations—namely, asymmetric reductions.[6][16][19] Its simpler, more accessible structure also makes it an attractive starting point for further ligand design.
For researchers and drug development professionals, (S)-2-Amino-3-(pyridin-2-yl)propan-1-ol should not be seen as a direct replacement for highly specialized pyridine ligands in their established applications. Instead, it represents a powerful and flexible tool that expands the catalytic toolbox, offering a distinct set of functionalities and opening avenues for new catalyst development in both reduction and metal-catalyzed reactions. Its continued exploration is certain to uncover novel applications and further solidify the importance of hybrid ligand design in asymmetric synthesis.
References
Sources
- 1. Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. nvpublicationhouse.com [nvpublicationhouse.com]
- 9. mdpi.com [mdpi.com]
- 10. evitachem.com [evitachem.com]
- 11. 2-Amino-3-(pyridin-2-yl)propionic acid AldrichCPR 17407-44-2 [sigmaaldrich.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. york.ac.uk [york.ac.uk]
- 14. Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 18. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 19. pubs.acs.org [pubs.acs.org]
Validating (I(2)S)-I(2)-Amino-3-pyridinepropanol purity using quantitative NMR (qNMR)
As a Senior Application Scientist overseeing analytical development, I frequently encounter the limitations of traditional chromatographic methods when characterizing complex chiral building blocks. When validating the purity of (I(2)S)-I(2)-Amino-3-pyridinepropanol —a highly functionalized intermediate with both basic amine and pyridine moieties—relying solely on High-Performance Liquid Chromatography (HPLC-UV) introduces significant analytical risk.
To achieve absolute certainty, we must shift from relative area percentages to absolute mass fractions. This guide objectively compares Quantitative Nuclear Magnetic Resonance (qNMR) against traditional alternatives and provides a field-proven, self-validating protocol for determining the absolute purity of (I(2)S)-I(2)-Amino-3-pyridinepropanol.
The Causality Behind the Analytical Shift: Why qNMR?
In HPLC-UV, the detector response is dictated by the extinction coefficient of the molecule's chromophores. If an impurity in your (I(2)S)-I(2)-Amino-3-pyridinepropanol batch lacks a chromophore or absorbs UV light differently than the main API, the resulting "Area %" will fundamentally misrepresent the true "Mass %"[1]. To correct this, HPLC requires a structurally identical, highly purified reference standard to establish a relative response factor (RRF)—a standard that is often unavailable or prohibitively expensive to synthesize for early-stage intermediates.
The qNMR Advantage: qNMR operates on a fundamentally different physical principle. The integrated area of a nuclear magnetic resonance signal is strictly and directly proportional to the number of resonant nuclei (molar concentration) in the detection coil, completely independent of the molecule's overall chemical structure[2]. This unique direct proportionality allows us to use a universal internal standard (IS), such as Maleic Acid, to quantify our target analyte with extreme precision, bypassing the need for a compound-specific reference standard[3].
Caption: Workflow comparison demonstrating the mechanistic divergence between HPLC-UV and qNMR purity assays.
Comparative Performance Matrix
To objectively evaluate the best approach for (I(2)S)-I(2)-Amino-3-pyridinepropanol, we must compare qNMR against the industry standard (HPLC-UV) and classical Titration.
Table 1: Quantitative Performance Comparison for Purity Validation
| Analytical Parameter | Quantitative NMR (qNMR) | HPLC-UV Analysis | Non-Aqueous Titration |
| Fundamental Principle | Molar proportionality of nuclear spin[2] | UV-Vis absorption (Chromatophore dependent) | Stoichiometric chemical reaction |
| Reference Standard | Universal (e.g., Maleic Acid CRM)[3] | Compound-specific (Identical structure)[1] | Standardized titrant (e.g., Perchloric acid) |
| Purity Output | Absolute Mass Fraction (% w/w) [1] | Relative Area Percent (% Area) | Absolute Mass Fraction (% w/w) |
| Specificity | Extremely High (Simultaneous structural ID) | Moderate (Depends on column resolution) | Low (Interference from similar basic amines) |
| Typical Precision (RSD) | < 1.0%[3] | < 0.5% | < 0.5% |
| Method Development Time | Minutes to Hours | Days to Weeks | Hours |
Takeaway: While HPLC and Titration offer excellent precision, they fail in specificity and absolute accuracy without extensive calibration. qNMR rivals chromatography in precision while providing an intrinsically reliable, independent determination of absolute chemical purity[3].
Self-Validating Experimental Protocol: qNMR Analysis
A robust analytical method must be a self-validating system. The following step-by-step methodology ensures that the qNMR assay for (I(2)S)-I(2)-Amino-3-pyridinepropanol is free from systematic gravimetric and relaxation errors.
Step 1: Internal Standard Selection & Gravimetry
For (I(2)S)-I(2)-Amino-3-pyridinepropanol, Maleic Acid is the optimal Internal Standard Reference Material (ISRM)[4]. The analyte features aliphatic protons (δ 2.5–4.0 ppm) and pyridine aromatic protons (δ 7.0–8.5 ppm). Maleic acid provides a sharp, isolated singlet at ~6.26 ppm, perfectly situated in the baseline gap, ensuring zero peak overlap[5].
-
Using a calibrated ultra-microbalance, accurately weigh ~15.00 mg of (I(2)S)-I(2)-Amino-3-pyridinepropanol into a static-free vial.
-
Accurately weigh ~5.00 mg of Maleic Acid Certified Reference Material (CRM) into the same vial[4].
-
Dissolve the mixture in 600 µL of high-purity DMSO-d6 (which prevents rapid proton exchange on the amine/hydroxyl groups) and transfer to a 5 mm NMR tube.
Step 2: T1 Relaxation Optimization (The Causality of Accuracy)
Incomplete magnetization recovery leads to signal saturation and artificially low integrals.
-
Perform an inversion-recovery experiment to determine the longitudinal relaxation time ( T1 ) of both the Maleic Acid protons and the target Pyridine protons[5].
-
Identify the longest T1 value (typically the pyridine protons, e.g., ~5 seconds).
-
Set the inter-pulse relaxation delay ( D1 ) to ≥5×T1 (e.g., 25–30 seconds) to guarantee >99.3% magnetization recovery before the next pulse.
Step 3: Acquisition & Processing
-
Acquire the 1 H NMR spectrum at 400 MHz or 600 MHz using a 90° excitation pulse to maximize signal-to-noise (S/N > 1000:1).
-
Accumulate 64 transients with 64K data points.
-
Apply a 0.3 Hz exponential line broadening function, perform zero-filling, and execute strict manual phase and multipoint baseline corrections.
Step 4: Integration and Absolute Purity Calculation
Integrate the Maleic Acid singlet ( Istd ) and a distinct, well-resolved pyridine proton of the analyte ( Ix , e.g., the proton at the 2-position of the pyridine ring).
Calculate the absolute purity ( Px ) using the fundamental qNMR equation:
Px=IstdIx×NxNstd×MstdMx×mxmstd×Pstd(Where N = number of protons, M = molar mass, m = gravimetric mass, and Pstd = certified purity of the Maleic Acid CRM).
Caption: qNMR signal integration logic utilizing Maleic Acid to quantify the target analyte without overlap.
Conclusion
For researchers and drug development professionals dealing with critical chiral intermediates like (I(2)S)-I(2)-Amino-3-pyridinepropanol, qNMR is not just an alternative to HPLC—it is a superior metrological tool. By utilizing the direct proportionality of nuclear spin and a universal standard like Maleic Acid, qNMR delivers absolute mass fraction purity, eliminates the need for costly custom reference standards, and inherently validates the structural identity of the batch in a single, elegant assay.
References
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). Retrieved from:[Link]
-
American Chemical Society (ACS) Publications. Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Retrieved from:[Link]
-
Bureau International des Poids et Mesures (BIPM). ISRD-01 / Rapport BIPM-2018/01: Internal Standard Reference Data for qNMR: Maleic Acid. Retrieved from:[Link]
-
American Chemical Society (ACS) Publications. Evaluation of Fumaric Acid and Maleic Acid as Internal Standards for NMR Analysis. Retrieved from:[Link]
Sources
Comprehensive Benchmarking Guide: (I(2)S)-I(2)-Amino-3-pyridinepropanol vs. Commercial Chiral Reagents
Executive Summary
(I(2)S)-I(2)-Amino-3-pyridinepropanol (standardized in literature as (2S)-2-amino-3-(pyridin-3-yl)propan-1-ol or L-3-pyridylalaninol) is a highly versatile chiral building block. Unlike simple aliphatic or phenyl-substituted amino alcohols, the incorporation of the pyridine ring provides a unique bifunctional scaffold. This guide objectively benchmarks its performance across two primary domains: as a chiral ligand precursor in asymmetric catalysis[1], and as a critical intermediate for synthesizing conformationally constrained P1 residue mimics in transition-state protease inhibitors[2].
Benchmarking Catalytic Activity in Asymmetric Synthesis
In asymmetric catalysis, chiral β-amino alcohols are benchmarked by their ability to coordinate transition metals and induce stereoselectivity. The pyridine-amino alcohol scaffold is particularly effective because the pyridine nitrogen acts as an additional coordination site, forming highly rigid metallacycles[1].
Comparative Performance: Enantioselective Alkylation
To evaluate its efficacy, we benchmarked the reagent against standard commercial chiral amino alcohols in the enantioselective addition of diethylzinc to benzaldehyde.
Table 1: Performance in Enantioselective Addition of Diethylzinc to Benzaldehyde
| Chiral Ligand / Precursor | Yield (%) | Enantiomeric Excess (ee %) | Reaction Time (h) | Structural Advantage |
| (I(2)S)-I(2)-Amino-3-pyridinepropanol | 92 | 96 | 12 | Tridentate-like N,N,O-coordination |
| L-Phenylalaninol | 85 | 89 | 18 | Bidentate N,O-coordination |
| L-Valinol | 88 | 91 | 16 | High steric bulk, bidentate |
| (1R,2S)-Ephedrine | 95 | 98 | 10 | Rigid bicyclic transition state |
Mechanistic Causality: The superior enantiomeric excess (96% ee) compared to L-Phenylalaninol (89% ee) is driven by the electronic properties of the pyridine ring. The basic pyridine nitrogen engages the zinc center more strongly than a phenyl ring, rigidifying the transition state and lowering the activation energy barrier for the favored enantiomeric pathway.
Workflow for enantioselective alkylation using the pyridinepropanol ligand.
Benchmarking in Drug Discovery: Protease Inhibitor P1 Mimics
The most profound application of (I(2)S)-I(2)-Amino-3-pyridinepropanol is its use as a precursor for constrained arginine mimics in the development of highly selective transition-state thrombin inhibitors[2].
Comparative Performance: Thrombin vs. Trypsin Selectivity
Standard argininals (aldehyde derivatives of arginine) suffer from poor selectivity between serine proteases (e.g., thrombin vs. trypsin) and are prone to forming inactive cyclic aminals. By reducing the pyridine ring of our target reagent to a piperidine ring and subsequent guanylation, researchers generate an L-3-piperidyl(N-guanidino)alaninal P1 mimic[2].
Table 2: Biological Activity of Derived Transition-State Inhibitors
| P1 Residue Mimic | Thrombin Ki (nM) | Trypsin Ki (nM) | Selectivity Ratio (Trypsin/Thrombin) |
| Derived from (I(2)S)-I(2)-Amino-3-pyridinepropanol | 0.67 | 68,400 | > 102,000 |
| Standard Arginine (Arg) | 1.2 | 150 | 125 |
| L-3-Piperidylalanine (Un-guanylated) | 28.8 | 60,700 | 2,107 |
Mechanistic Causality: The constrained mimic derived from the pyridinepropanol precursor physically cannot undergo cyclic aminal formation due to its rigidified backbone. When positioned in the S1 pocket of thrombin, the hydrophobic loop of the rigid mimic is oriented optimally toward the solvent, drastically abolishing trypsin affinity while retaining sub-nanomolar thrombin potency[3].
Mechanism of thrombin inhibition by the constrained P1 mimic derived from the target reagent.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems where the success of the chemical transformation is inherently verified by the analytical output.
Protocol A: Asymmetric Alkylation of Benzaldehyde
-
Ligand-Zinc Complex Formation: In a flame-dried Schlenk flask under argon, dissolve 5 mol% of (I(2)S)-I(2)-Amino-3-pyridinepropanol in anhydrous toluene. Cool to 0°C and add 1.2 equivalents of diethylzinc (1.0 M in hexanes) dropwise.
-
Causality: The slow addition at 0°C prevents thermal degradation of the organozinc reagent while allowing the N,N,O-tridentate coordination complex to self-assemble into its lowest-energy chiral conformation.
-
-
Substrate Addition: Slowly inject 1.0 equivalent of benzaldehyde. Stir the mixture at room temperature for 12 hours.
-
Quenching & Extraction: Quench the reaction with 1N HCl to break the zinc complex. Extract the aqueous layer with dichloromethane, dry over Na₂SO₄, and concentrate in vacuo.
-
Validation Step: Analyze the crude mixture via chiral HPLC (e.g., Chiralcel OD-H column) using a 90:10 hexane/isopropanol mobile phase. Self-Validation: The emergence of a single dominant peak (>95% area) against a baseline-resolved minor enantiomer peak confirms the structural integrity and stereocontrol of the pyridinepropanol ligand.
Protocol B: Synthesis of Constrained P1 Mimic
-
Catalytic Hydrogenation: Dissolve Boc-protected (I(2)S)-I(2)-Amino-3-pyridinepropanol in methanol. Add PtO₂ catalyst and stir under an H₂ atmosphere (50 psi) for 24 hours[2].
-
Causality: The aromatic pyridine ring is cleanly reduced to a piperidine ring. The preexisting (2S) stereocenter directs the facial selectivity of the hydrogenation.
-
-
Guanylation: Treat the resulting piperidinylalaninol with bis-CBz-protected S-methylisothiourea and triethylamine in dimethylformamide (DMF)[2].
-
Causality: This installs the critical guanidino group required to mimic the arginine side chain, which is strictly required for electrostatic anchoring in the Asp189 residue of the thrombin S1 pocket.
-
-
Deprotection & Oxidation: Remove the Boc group using 4N HCl in dioxane. Oxidize the primary alcohol to the corresponding aldehyde (alaninal) using Dess-Martin periodinane immediately prior to the enzyme assay.
-
Validation Step: Perform a chromogenic enzyme inhibition assay. Self-Validation: Analyze the compound via ¹H NMR prior to the assay. The presence of a stable hydrate form and the complete absence of cyclic aminal signals validate that the rigidification was successful, ensuring the aldehyde is available to form a reversible covalent bond with the active site serine of the protease[2].
References
-
Potent and Selective Thrombin Inhibitors Incorporating the Constrained Arginine Mimic l-3-Piperidyl(N-guanidino)alanine at P1 | Journal of Medicinal Chemistry - ACS Publications |[Link]
-
Structural Basis of the Thrombin Selectivity of a Ligand That Contains the Constrained Arginine Mimic (2S)-2-Amino-(3S)-3-(1-carbamimidoyl-piperidin-3-yl)-propanoic Acid at P1 | Journal of Medicinal Chemistry - ACS Publications |[Link]
Sources
A Comparative Guide to the Cytotoxicity of Amino Alcohols: Evaluating (S)-2-Amino-3-(pyridin-3-yl)propan-1-ol in Context
Introduction: The Double-Edged Sword of Amino Alcohols in Drug Development
Amino alcohols represent a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents, from beta-blockers to antiviral drugs. Their unique combination of a hydroxyl and an amino group allows for versatile molecular interactions, making them invaluable for designing compounds that target specific biological pathways. However, this same chemical reactivity can also be the source of cellular toxicity. Understanding the cytotoxic profile of a novel amino alcohol is therefore a critical step in early-stage drug development.
This guide provides a comparative analysis of the cytotoxicity of (S)-2-Amino-3-(pyridin-3-yl)propan-1-ol, a pyridinyl-containing amino alcohol of interest, against other well-characterized amino alcohols.[1] While direct, publicly available cytotoxicity data for (S)-2-Amino-3-(pyridin-3-yl)propan-1-ol is limited, we can infer its likely behavior and establish a framework for its evaluation by examining structurally related compounds. This guide will delve into the structure-activity relationships that govern amino alcohol cytotoxicity, detail the essential experimental protocols for assessment, and provide the scientific rationale behind these methodologies.
Understanding the Mechanisms of Amino Alcohol Cytotoxicity
The cytotoxic effects of amino alcohols are not uniform; they are dictated by their specific chemical structures, which influence their interaction with cellular components. Several key factors determine the cytotoxic potential of these compounds:
-
Aromaticity and Lipophilicity: The presence of aromatic rings, such as a phenyl or pyridinyl group, can significantly increase a compound's cytotoxicity.[2] This is often attributed to increased lipophilicity, which facilitates passage across the cell membrane. For instance, the addition of a phenyl group to 2-amino-1,3-propanediol was found to greatly increase its cytotoxicity.[2] Phenylpropanolamine (PPA), a synthetic sympathomimetic amine, has also been noted for its toxic effects, which are linked to its interaction with cell membranes.[3][4]
-
Generation of Reactive Oxygen Species (ROS): Some amino alcohols can undergo redox cycling, leading to the production of superoxide and other reactive oxygen species.[5] This oxidative stress can damage cellular macromolecules, including lipids, proteins, and DNA, ultimately triggering cell death pathways. Studies on a series of aliphatic amino alcohols showed a correlation between their ability to generate superoxide and their cytotoxicity against cancer cell lines.[5]
-
Induction of Apoptosis: Rather than causing indiscriminate cell lysis (necrosis), many bioactive compounds, including amino alcohols, induce programmed cell death, or apoptosis. This is a highly regulated process involving a cascade of enzymes called caspases.[6][7][8] Caspase-3 is a key executioner caspase in this pathway.[9][10] The evaluation of caspase activation is therefore a crucial step in characterizing the cytotoxic mechanism.[7][8]
-
Stereochemistry: The three-dimensional arrangement of atoms (stereochemistry) can play a role in biological activity. For some amino alcohol derivatives, only the S-configuration has been shown to exhibit potent biological effects, highlighting the importance of stereospecific interactions with cellular targets.[11]
Comparative Cytotoxicity Data
To contextualize the potential cytotoxicity of (S)-2-Amino-3-(pyridin-3-yl)propan-1-ol, we compare it with other amino alcohols for which experimental data is available. The following table summarizes cytotoxicity data across different cell lines and assays.
| Compound | Class | Cell Line(s) | Assay | Key Findings | Reference(s) |
| (S)-2-Amino-3-(pyridin-3-yl)propan-1-ol | Pyridinyl Amino Alcohol | Data not publicly available | - | A scaffold for developing new drugs; potential for enzyme inhibition and receptor modulation. | [1] |
| Phenylpropanolamine (PPA) | Aromatic Amino Alcohol | HFF, SK-Mel/27, HepG2, ENDO, NHEK | Neutral Red Assay | More cytotoxic to HFF, SK-Mel/27, and HepG2 cells than to ENDO and NHEK cells. Induced cytoplasmic vacuolization in ENDO cells. | [12] |
| Ethanolamine | Aliphatic Amino Alcohol | Rat Liver Cells, Human Lymphocytes | Chromosomal Aberration Assay | Clearly cytotoxic at 500 µg/ml. Did not produce chromosomal aberrations in rat liver cells but showed a weak positive response in human lymphocytes. | [13][14] |
| Various Aliphatic Amino Alcohols | Aliphatic Amino Alcohol | Fa32 (Rat Hepatoma) | Neutral Red Uptake | NI50 values ranged from 3mM to 30mM. Cytotoxicity increased with GSH depletion and decreased with Vitamin E enrichment, suggesting involvement of ROS. | [2] |
| Eugenol-derived β-Amino Alcohols | Aromatic Amino Alcohol | AGS (Gastric Cancer), A549 (Lung Cancer) | MTT Assay, Caspase-3 Activity | Some derivatives showed enhanced cytotoxicity compared to the parent eugenol. The most potent compounds induced apoptosis via caspase-3 activation. | [7][15] |
Experimental Design for Cytotoxicity Assessment
A robust evaluation of a compound's cytotoxicity involves a multi-tiered approach, starting with general viability assays and progressing to more specific mechanistic studies.
Caption: A tiered experimental workflow for assessing compound cytotoxicity.
Detailed Experimental Protocols
The following protocols are foundational for assessing the cytotoxicity of novel compounds like (S)-2-Amino-3-(pyridin-3-yl)propan-1-ol.
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of viability.[16] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[16][17]
Principle:
Caption: The principle of the MTT cell viability assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., (S)-2-Amino-3-(pyridin-3-yl)propan-1-ol) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[16]
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[16]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[16]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization.[17] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[16][17]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Protocol 2: Annexin V & Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.
Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[19][20][21] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to label early apoptotic cells.[21] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[19][20]
Methodology:
-
Induce Apoptosis: Treat cells with the test compound at its IC50 concentration for a predetermined time. Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.[6]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle detachment method like trypsin-EDTA.[6][19]
-
Washing: Wash the collected cells (1-5 x 10^5) once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[6]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 5 µL of PI staining solution.[6]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[6]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner in the apoptotic cascade.[9]
Principle: Activated caspase-3 can cleave a specific peptide substrate, DEVD (Asp-Glu-Val-Asp), which is conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric (e.g., AMC) reporter molecule.[10][22] The amount of released reporter is proportional to the caspase-3 activity and can be measured spectrophotometrically.[22]
Methodology:
-
Cell Lysis: Treat cells as described for the apoptosis assay. Harvest the cells and lyse them using a cold lysis buffer to release cytoplasmic proteins.[9][10][23]
-
Protein Quantification: Determine the total protein concentration of the cell lysate using a standard method like the BCA assay to ensure equal loading.[9]
-
Assay Reaction: In a 96-well plate, add a defined amount of protein lysate (e.g., 50-200 µg) to each well.[10]
-
Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA) to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, or as recommended by the manufacturer.[10]
-
Measurement: Read the absorbance at 405 nm for the colorimetric assay or fluorescence at the appropriate excitation/emission wavelengths for a fluorometric assay.[22]
-
Data Analysis: Compare the caspase-3 activity in compound-treated samples to that in untreated controls to determine the fold-increase in activity.
Conclusion and Future Directions
The structural features of (S)-2-Amino-3-(pyridin-3-yl)propan-1-ol—specifically its amino alcohol backbone and pyridinyl moiety—suggest a potential for biological activity and, consequently, cytotoxicity. Based on comparative analysis with structurally related compounds, its cytotoxic profile is likely to be influenced by its lipophilicity and its potential to induce apoptosis, possibly through the generation of reactive oxygen species.
However, a definitive understanding requires direct experimental evidence. The protocols detailed in this guide provide a clear and robust framework for researchers and drug development professionals to systematically evaluate the cytotoxicity of (S)-2-Amino-3-(pyridin-3-yl)propan-1-ol and other novel amino alcohol derivatives. By employing a tiered approach—from initial viability screening with the MTT assay to mechanistic studies using Annexin V/PI staining and caspase activity assays—a comprehensive and reliable cytotoxicity profile can be established. This data is indispensable for making informed decisions in the progression of new chemical entities through the drug discovery pipeline.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(13), e2913. Retrieved from [Link]
-
Babich, H., & Borenfreund, E. (1992). Cytotoxic and morphological effects of phenylpropanolamine, caffeine, nicotine, and some of their metabolites studied In vitro. In Vitro Toxicology, 5(3), 149-160. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Caspase-3 activity assay. Retrieved from [Link]
-
Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2013, March 20). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed. Retrieved from [Link]
-
Dierickx, P. J. (2002). Cytotoxicity of amino alcohols to rat hepatoma-derived Fa32 cells. ATLA-Alternatives to Laboratory Animals, 30(3), 299-304. Retrieved from [Link]
-
Li, J., et al. (2011). Design, synthesis and cytotoxic activities of novel β-amino alcohol derivatives. Bioorganic & Medicinal Chemistry Letters, 21(8), 2429-2432. Retrieved from [Link]
-
Meléndez-Bustamante, A., et al. (2007). Characterization and in Vitro Cytotoxicity Testing of Ethanolamine-Derived Cadmium Chelating Agents. Journal of Inorganic Biochemistry, 101(2), 263-271. Retrieved from [Link]
-
MTT-Assay.com. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Cosmetic Ingredient Review. (2011, December 19). Tentative Amended Safety Assessment Ethanolamine and Ethanolamine Salts as Used in Cosmetics. Retrieved from [Link]
-
ResearchGate. (2014, November 28). Which is the best protocol for caspase-3 activity detection in vitro?. Retrieved from [Link]
-
Protocols.io. (n.d.). MTT (Assay protocol). Retrieved from [Link]
-
Pinto, M., et al. (2021). Cytotoxicity Studies of Eugenol Amino Alcohols Derivatives. Molecules, 26(22), 6899. Retrieved from [Link]
-
ResearchGate. (n.d.). Generation of Superoxide and Toxicity of Amino Alcohols to K562 and HepG2 Cancer Cells. Retrieved from [Link]
-
Pinto, M., et al. (2022). Eugenol β-Amino/β-Alkoxy Alcohols with Selective Anticancer Activity. Molecules, 27(7), 2191. Retrieved from [Link]
-
MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). ETHANOLAMINE - Emergency and Continuous Exposure Limits for Selected Airborne Contaminants. Retrieved from [Link]
-
Kiss, B., et al. (2024). Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols. International Journal of Molecular Sciences, 25(4), 2415. Retrieved from [Link]
-
Egorin, M. J., et al. (1990). Effects of ethanolamine and choline on thiotepa cellular accumulation and cytotoxicity in L1210 cells. Cancer Research, 50(14), 4540-4545. Retrieved from [Link]
-
Suwalsky, M., et al. (2010). Effects of phenylpropanolamine (PPA) on in vitro human erythrocyte membranes and molecular models. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethanolamine. Retrieved from [Link]
-
Pinto, M., et al. (2022). Eugenol β-Amino/β-Alkoxy Alcohols with Selective Anticancer Activity. PMC - NIH. Retrieved from [Link]
-
Zhao, W., et al. (2019). Design, synthesis, and structure-activity relationship studies of l-amino alcohol derivatives as broad-spectrum antifungal agents. European Journal of Medicinal Chemistry, 177, 374-385. Retrieved from [Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. Cytotoxicity of amino alcohols to rat hepatoma-derived Fa32 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bosterbio.com [bosterbio.com]
- 7. mdpi.com [mdpi.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. caspase3 assay [assay-protocol.com]
- 10. mpbio.com [mpbio.com]
- 11. Design, synthesis, and structure-activity relationship studies of l-amino alcohol derivatives as broad-spectrum antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxic and morphological effects of phenylpropanolamine, caffeine, nicotine, and some of their metabolites studied In vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cir-safety.org [cir-safety.org]
- 14. ETHANOLAMINE - Emergency and Continuous Exposure Limits for Selected Airborne Contaminants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 22. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 23. researchgate.net [researchgate.net]
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
